Rebamipide-d4
Description
Properties
IUPAC Name |
2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Rebamipide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Rebamipide-d4, a deuterated internal standard essential for the accurate quantification of the gastroprotective agent Rebamipide. This document details the significance of isotopic purity, summarizes available data from commercial suppliers, and outlines the key analytical methodologies for its determination.
Introduction to this compound and the Critical Role of Isotopic Purity
Rebamipide is a pharmaceutical agent used for mucosal protection and the treatment of ulcers.[1] Its deuterated analog, this compound, serves as an indispensable internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research.[][3] The incorporation of four deuterium atoms into the 4-chlorobenzoyl moiety of the Rebamipide molecule allows for its differentiation from the unlabeled drug by mass spectrometry, ensuring precise quantification in complex biological matrices.
The isotopic purity of this compound is a critical quality attribute that directly influences the accuracy and reliability of analytical data. It is defined as the percentage of the deuterated compound that is fully labeled with the intended four deuterium atoms at the specified positions, relative to molecules with fewer deuterium atoms (d0, d1, d2, d3) or other isotopic variants. High isotopic purity is paramount for minimizing cross-signal interference and ensuring the integrity of quantitative results.
Quantitative Data on the Isotopic Purity of this compound
The isotopic purity of this compound can vary between different commercial suppliers and even between different batches from the same supplier. The following table summarizes the publicly available data on the isotopic purity of this compound.
| Supplier | Stated Isotopic Purity | Reference |
| Cayman Chemical | ≥99% deuterated forms (d1-d4) | [4] |
| TLC Pharmaceutical Standard | 95.6% | [5] |
| BOC Sciences | ≥90% | [] |
| Clearsynth | Not less than 90% (by HPLC) |
Note: The purity stated by Clearsynth is by HPLC, which typically measures chemical purity rather than isotopic purity. It is included here for completeness but should be interpreted with caution regarding isotopic distribution.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common and precise method for quantifying the isotopic distribution of deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1 mg/mL).[5]
-
Further dilute the stock solution with an appropriate solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and water) to a final concentration suitable for analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of Rebamipide.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is commonly employed.[5]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[5]
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for Rebamipide analysis.[5]
-
Scan Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of Rebamipide (d0) and this compound.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for resolving the isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of Rebamipide-d0, d1, d2, d3, and d4.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks. The isotopic purity is typically reported as the percentage of the d4 species.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the isotopic distribution, NMR spectroscopy, particularly ¹H NMR (Proton NMR), is invaluable for confirming the positions of deuterium labeling and can also be used to estimate isotopic purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring should be significantly diminished or absent compared to the spectrum of unlabeled Rebamipide.
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a suitable deuterated NMR solvent (e.g., DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Use a known internal standard with a distinct signal if absolute quantification is desired, though for isotopic purity, relative integration is often sufficient.
-
-
Data Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals of the remaining protons on the phenyl ring (if any) and compare their integrals to the integrals of protons in the non-deuterated parts of the molecule (e.g., the quinolinone ring protons).
-
The percentage of deuteration at the specified positions can be calculated based on the reduction in the integral values of the corresponding proton signals. For example, if the integral of a proton signal in the non-deuterated portion represents 1 proton, the residual signal in the deuterated portion should be significantly less than 1.
-
Conclusion
The isotopic purity of this compound is a fundamental parameter that underpins its utility as an internal standard in quantitative analytical methods. High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution, providing precise quantification of the d4 species. Nuclear magnetic resonance spectroscopy serves as a complementary and confirmatory method, verifying the location of deuterium incorporation. For researchers and scientists in drug development, a thorough understanding and verification of the isotopic purity of this compound are essential for ensuring the accuracy and validity of their bioanalytical data. It is recommended to obtain a certificate of analysis from the supplier that specifies the isotopic purity and the method used for its determination.
References
Rebamipide-d4 chemical structure and properties
This technical guide provides a comprehensive overview of Rebamipide-d4, a deuterated analog of the gastroprotective agent Rebamipide. It is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed information on its chemical properties, synthesis, and applications, particularly its use as an internal standard in pharmacokinetic and metabolic studies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, isotopically labeled version of Rebamipide, where four hydrogen atoms on the chlorobenzoyl moiety are replaced with deuterium. This substitution is critical for its use in mass spectrometry-based quantitative analyses.
Chemical Structure:
Caption: A 2D representation of the chemical structure of this compound is best illustrated with a chemical drawing tool. The key feature is the deuterium labeling on the 4-chlorobenzoyl ring.
The core structure consists of a quinolinone ring linked to a propanoic acid chain, which is further substituted with a deuterated 4-chlorobenzoyl amino group.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 1219409-06-9 | [1][2][3] |
| Molecular Formula | C₁₉H₁₁D₄ClN₂O₄ | [1][2][3] |
| Molecular Weight | 374.81 g/mol | [1][2][4] |
| Synonyms | OPC-12759-d4, Mucosta-d4, Proamipide-d4, α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic Acid | [2] |
| Melting Point | 290-294°C (decomposition) | [] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Appearance | Solid | [6] |
Applications in Research and Development
This compound's primary role in a research setting is as a stable isotope-labeled internal standard. Its utility is paramount in bioanalytical methods, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of Rebamipide in biological matrices.[3][]
Key research applications include:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Rebamipide.[]
-
Metabolism Studies: As a tracer to elucidate the metabolic pathways of Rebamipide and identify its metabolites.[]
-
Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the pharmacokinetics of Rebamipide.[]
Logical Workflow: Use of this compound in a Pharmacokinetic Study
The following diagram illustrates the typical workflow where this compound is employed as an internal standard.
Caption: Workflow for quantifying Rebamipide using this compound as an internal standard.
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows the general synthetic routes established for Rebamipide, with the key difference being the use of a deuterated starting material. The most common approach involves the condensation of 2-amino-3-[2(1H)-quinolone-4]propionic acid with 4-chlorobenzoyl-d4 chloride.
General Synthetic Protocol:
-
Preparation of the Rebamipide Intermediate: The key intermediate, 2-amino-3-[2(1H)-quinolone-4]propionic acid, can be synthesized by reacting aspartic acid with 2-hydroxyquinoline.[7]
-
Acylation with Deuterated Reagent: The prepared intermediate is then acylated using 4-chlorobenzoyl-d4 chloride in the presence of a suitable base and solvent system. The deuterated benzoyl chloride is the critical component that introduces the isotopic label.
-
Purification: The final product, this compound, is purified through recrystallization or chromatographic techniques to achieve high purity suitable for analytical standards.
A novel synthesis process for the non-deuterated Rebamipide has been described starting from glycine methyl ester, which is amidated and chlorinated, then reacted with bromomethyl quinolone, and finally hydrolyzed.[8] A similar pathway could be adapted for the deuterated version by using a deuterated chlorinating agent or subsequent H-D exchange, though direct acylation is more straightforward.
Experimental Protocol: Quantification in Plasma
The following is a generalized protocol for the quantification of Rebamipide in plasma samples using this compound.
-
Preparation of Standards: A calibration curve is prepared by spiking blank plasma with known concentrations of Rebamipide. A fixed concentration of this compound (e.g., 50 ng/mL) is added to each standard and quality control (QC) sample.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Rebamipide and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratios of the standards against their concentrations to construct a calibration curve.
-
Determine the concentration of Rebamipide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action of Rebamipide
This compound is chemically and biologically equivalent to Rebamipide in terms of its mechanism of action. Rebamipide exerts a multifaceted protective effect on the gastric mucosa.[9] Its actions are not limited to a single pathway but involve a combination of cytoprotective, anti-inflammatory, and healing-promotive effects.
Key mechanisms include:
-
Stimulation of Prostaglandins: Rebamipide induces the expression of cyclooxygenase-2 (COX-2), leading to an increase in the synthesis of prostaglandins (especially PGE₂), which are crucial for maintaining mucosal integrity and blood flow.[1][10][11]
-
Antioxidant Activity: It acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting mucosal cells from oxidative damage.[][10]
-
Anti-inflammatory Effects: Rebamipide inhibits the activation of neutrophils and reduces the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[9][10][12]
-
Mucin Production: It enhances the expression of mucin genes (e.g., MUC1, MUC4, MUC16), leading to increased production of mucus, a key component of the gastric mucosal barrier.[3][13]
-
Epithelial Growth and Repair: The drug promotes the expression of epidermal growth factor (EGF) and its receptor, stimulating the proliferation and migration of epithelial cells to accelerate ulcer healing.[10]
Signaling Pathway of Rebamipide's Gastroprotective Action
The diagram below outlines the principal signaling pathways involved in the therapeutic effects of Rebamipide.
References
- 1. glpbio.com [glpbio.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 6. This compound - Biochemicals - CAT N°: 33543 [bertin-bioreagent.com]
- 7. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN108069901B - Novel rebamipide synthesis process - Google Patents [patents.google.com]
- 9. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 10. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Antiulcer mechanism of action of rebamipide, a novel antiulcer compound, on diethyldithiocarbamate-induced antral gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Rebamipide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the mechanism of action of Rebamipide . Currently, there is a lack of publicly available scientific literature and clinical data specifically pertaining to a "deuterated" form of Rebamipide. Deuteration is a chemical modification that typically alters the pharmacokinetic profile of a drug (e.g., by slowing its metabolism) but does not usually change its core mechanism of action (pharmacodynamics). Therefore, this document focuses on the well-established mechanisms of the parent compound, Rebamipide, which would be foundational to understanding any potential deuterated analogue.
Executive Summary
Rebamipide is a multifunctional gastroprotective agent, classified as an amino acid analogue of 2(1H)-quinolinone.[1] It is utilized in the management of gastritis and peptic ulcers.[2][3] Its therapeutic efficacy is not reliant on the alteration of gastric acid secretion but rather on a multifaceted mechanism that enhances the physiological defense of the gastric mucosa.[4] The primary mechanisms of action include the stimulation of prostaglandin synthesis, scavenging of reactive oxygen species (ROS), attenuation of inflammatory responses, and promotion of epithelial regeneration.[2][4][5] This guide provides a detailed examination of these core mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanisms of Action
Rebamipide's protective effects on the gastrointestinal mucosa are exerted through several synergistic pathways.
Enhancement of Mucosal Defense Mechanisms
A primary function of Rebamipide is to fortify the gastric mucosal barrier. This is achieved predominantly through the induction of endogenous prostaglandin production.
-
Prostaglandin Synthesis: Rebamipide stimulates the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), within the gastric mucosa.[2][5][6] Prostaglandins are crucial for maintaining mucosal integrity by increasing the secretion of mucus and bicarbonate, which form a protective layer against gastric acid.[2] This action is linked to the induction of cyclooxygenase-2 (COX-2), an enzyme pivotal in the prostaglandin synthesis pathway.[7]
-
Mucus and Glycoprotein Production: The drug directly increases the content of soluble mucus and gastric mucus glycoprotein components, enhancing the quality and quantity of the protective mucosal layer.[1][3][5]
Antioxidant and Anti-inflammatory Properties
Rebamipide exhibits significant antioxidant and anti-inflammatory activities, which are critical in mitigating mucosal injury.
-
Scavenging of Reactive Oxygen Species (ROS): It acts as a potent scavenger of free radicals, reducing oxidative stress on the gastric mucosa.[2][5] This is particularly beneficial in conditions where ROS contribute significantly to cellular damage.
-
Inhibition of Inflammatory Cytokines: Rebamipide has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[2] It also attenuates the activity of neutrophils, key mediators in the inflammatory cascade, especially in the context of NSAID-induced injury or H. pylori infection.[5][8]
Promotion of Mucosal Healing and Regeneration
Rebamipide actively promotes the repair of damaged gastric tissue.
-
Epithelial Cell Proliferation and Migration: The drug stimulates the proliferation and migration of gastric epithelial cells, which is essential for the re-epithelialization of ulcerated areas.[2][5]
-
Angiogenesis and Growth Factor Expression: It enhances the expression of epidermal growth factor (EGF) and its receptor (EGFR), which in turn promotes angiogenesis (the formation of new blood vessels) and the production of granulation tissue, both vital for ulcer healing.[1][5] Studies in COX-2-deficient mice have shown that Rebamipide can prevent delayed ulcer healing by reversing the inhibition of angiogenesis and basic fibroblast growth factor (bFGF) mRNA expression.[7]
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways influenced by Rebamipide and a general workflow for its investigation.
Caption: Core multifaceted mechanism of action of Rebamipide.
References
- 1. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 3. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 4. researchgate.net [researchgate.net]
- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Rebamipide reduces delay in gastric ulcer healing in cyclooxygenase-2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiulcer mechanism of action of rebamipide, a novel antiulcer compound, on diethyldithiocarbamate-induced antral gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Rebamipide-d4: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rebamipide-d4, a deuterium-labeled analog of Rebamipide, and its critical role as an internal standard in bioanalytical method development and pharmacokinetic studies. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug compounds in complex biological matrices.
Introduction to Rebamipide and the Need for an Internal Standard
Rebamipide is a gastroprotective agent used in the treatment of peptic ulcers and gastritis.[1][2] It functions by increasing the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) in the gastric mucosa, thereby enhancing the mucosal defense system.[3][4] Accurate measurement of Rebamipide concentrations in biological samples is crucial for pharmacokinetic and bioequivalence studies.[5][6] However, the inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard to ensure the reliability of the results.
A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[1][7] Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, effectively compensating for variations in sample extraction and matrix effects.[1][7]
Physicochemical Properties of this compound
This compound is a deuterated form of Rebamipide, with four deuterium atoms incorporated into the 4-chlorobenzamido ring.[3] This labeling provides a distinct mass difference from the unlabeled drug, allowing for their simultaneous detection and differentiation by mass spectrometry.
| Property | Value | Reference |
| Formal Name | 2-(4-chlorobenzamido-2,3,5,6-d4)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | [3] |
| CAS Number | 1219409-06-9 | [3] |
| Molecular Formula | C₁₉H₁₁D₄ClN₂O₄ | [3][8] |
| Molecular Weight | 374.8 g/mol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Formulation | A solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
Experimental Protocols: Quantification of Rebamipide using this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the determination of Rebamipide in human plasma, utilizing this compound as the internal standard.[1][7]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is effective for extracting Rebamipide and this compound from plasma samples.[1][7]
Protocol:
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (e.g., 300 ng/mL).
-
Add 400 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes the typical LC-MS/MS conditions for the analysis of Rebamipide and this compound.
| Parameter | Condition | Reference |
| LC Column | Kinetex® XB-C18 (50mm × 2.1mm, 5μm) | [1][7] |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water | [1][7] |
| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile | [1][7] |
| Flow Rate | 0.300 mL/min | [1][7] |
| Injection Volume | 10 µL | [1][7] |
| Column Temperature | 30°C | [1][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][7] |
| MRM Transition (Rebamipide) | m/z 371.1 → 216.1 | [9] |
| MRM Transition (this compound) | m/z 375.1 → 220.1 (indicative) | |
| Retention Time (Rebamipide) | ~1.32 min | [1][7] |
| Retention Time (this compound) | ~1.31 min | [1][7] |
Method Validation and Performance Characteristics
The use of this compound as an internal standard enables the development of robust and reliable bioanalytical methods. The quantitative performance of such methods is summarized below.
| Parameter | Result | Reference |
| Linearity Range | 1 - 800 ng/mL | [1][7] |
| Correlation Coefficient (r²) | > 0.990 | [1][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][7] |
| Intra-batch Precision (CV%) | < 15.0% | [1][7] |
| Inter-batch Precision (CV%) | < 15.0% | [1][7] |
| Mean Recovery | > 91% | [10] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for sample analysis and the proposed mechanism of action for Rebamipide.
Caption: Experimental workflow for the quantification of Rebamipide in plasma.
Caption: Proposed mechanism of action of Rebamipide.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Rebamipide in biological matrices. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods is essential for reliable pharmacokinetic and bioequivalence studies in drug development. The detailed experimental protocols and performance characteristics provided in this guide offer a comprehensive resource for researchers and scientists in the field.
References
- 1. pjps.pk [pjps.pk]
- 2. ijrpr.com [ijrpr.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rebamipide in the patients with peptic ulcer [manu41.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. glsciences.com [glsciences.com]
- 10. ijpsonline.com [ijpsonline.com]
A Comparative Pharmacological Profile: Rebamipide vs. Rebamipide-d4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Information regarding the pharmacological profile of Rebamipide-d4 is largely unavailable in peer-reviewed scientific literature. Its primary documented application is as a deuterated internal standard for the analytical quantification of Rebamipide. This guide, therefore, presents a comprehensive pharmacological profile of Rebamipide based on existing research and offers a theoretical comparison to this compound based on the principles of drug deuteration.
Introduction
Rebamipide is a gastroprotective agent with a multifaceted mechanism of action, utilized in the treatment of gastritis and gastric ulcers.[1][2][3] It is an amino acid derivative of 2-(1H)-quinolinone.[2] The deuterated analog, this compound, is structurally identical to Rebamipide, with the exception of four hydrogen atoms on the chlorobenzoyl ring being replaced by deuterium atoms. While the pharmacological effects of this substitution have not been empirically studied, the principles of kinetic isotope effects suggest potential alterations in its metabolic profile.
Pharmacological Profile of Rebamipide
Rebamipide exerts its gastroprotective effects through several mechanisms, primarily by enhancing the physiological defense mechanisms of the gastric mucosa.
Mechanism of Action
Rebamipide's protective effects on the gastric mucosa are attributed to:
-
Stimulation of Prostaglandin Synthesis: Rebamipide increases the production of prostaglandin E2 (PGE2) in the gastric mucosa.[4] Prostaglandins are crucial for maintaining mucosal integrity, stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.
-
Anti-inflammatory Effects: The drug attenuates the activity of neutrophils and the production of inflammatory cytokines, which are stimulated by factors such as NSAIDs and H. pylori infection.[1]
-
Scavenging of Reactive Oxygen Species (ROS): Rebamipide acts as a potent scavenger of free radicals, protecting gastric mucosal cells from oxidative damage.[1][5]
-
Increased Mucin Production: It enhances the synthesis of gastric mucus glycoprotein components, fortifying the protective mucus layer.[1]
-
Stimulation of Epithelial Growth: Rebamipide promotes the migration and proliferation of epithelial cells, accelerating the healing of mucosal wounds.[1] It also increases the expression of epidermal growth factor (EGF) and its receptor.[1]
Signaling Pathways
The cellular mechanisms of Rebamipide involve the activation and inhibition of several key signaling pathways.
Signaling pathways modulated by Rebamipide.
Pharmacokinetics
The pharmacokinetic profile of Rebamipide has been characterized in various studies.
| Parameter | Value | Species | Reference |
| Absorption | |||
| Time to Peak (Tmax) | ~2 hours | Human | [4] |
| Distribution | |||
| Plasma Protein Binding | 98.4-98.6% | Human | [4] |
| Metabolism | |||
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Human | [6][7] |
| Major Metabolites | 6-hydroxyrebamipide, 8-hydroxyrebamipide | Human | [8] |
| Excretion | |||
| Primary Route | Urine (~10% as unchanged drug) | Human | [4] |
| Elimination Half-life (t½) | ~1.5 hours | Human | [4] |
Experimental Protocols
A common experimental model to evaluate the efficacy of gastroprotective agents involves the induction of gastric ulcers in rats.
References
- 1. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rebamipide - Wikipedia [en.wikipedia.org]
- 3. vinmec.com [vinmec.com]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 6. Involvement of cytochrome P450 in the metabolism of rebamipide by the human liver [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rebamipide in the Induction of Prostaglandin E2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a widely utilized gastroprotective agent known for its efficacy in healing gastric ulcers and alleviating gastritis.[1][2][3] Its therapeutic effects are largely attributed to its ability to enhance the mucosal defense mechanisms, a key component of which is the elevation of prostaglandin E2 (PGE2) levels.[2][4] PGE2 is a critical mediator in maintaining gastric mucosal integrity. This technical guide provides an in-depth exploration of the molecular mechanisms by which rebamipide induces PGE2, offering valuable insights for researchers and professionals in the field of drug development.
It is important to clarify the distinction between rebamipide and its deuterated analog, Rebamipide-d4. This compound, in which four hydrogen atoms have been replaced by deuterium, is typically used as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, for the precise quantification of rebamipide in biological samples. The biological activity of this compound is not the focus of therapeutic studies; rather, the core pharmacological effects are attributed to rebamipide itself. This paper will, therefore, focus on the mechanisms of action of rebamipide in inducing PGE2.
Core Mechanisms of Rebamipide-Mediated Prostaglandin E2 Induction
Rebamipide employs a multi-faceted approach to increase the biosynthesis and bioavailability of PGE2. The primary mechanisms include the transcriptional induction of cyclooxygenase-2 (COX-2) and the downregulation of the key catabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Upregulation of Cyclooxygenase-2 (COX-2) Expression
A substantial body of evidence indicates that rebamipide's primary mechanism for inducing PGE2 synthesis is through the upregulation of COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for converting arachidonic acid to prostaglandins.[5][6] Rebamipide has been shown to stimulate COX-2 expression at both the mRNA and protein levels in a time- and dose-dependent manner in gastric epithelial cells.[5][7] This induction of COX-2 leads to a subsequent increase in the production of PGE2.[5][6] In contrast, the expression of the constitutive isoform, COX-1, remains largely unaffected by rebamipide treatment.[1][5][7]
Downregulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
In addition to stimulating PGE2 synthesis, rebamipide also appears to increase the local concentration of PGE2 by inhibiting its degradation. This is achieved by reducing the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal enzyme responsible for the catabolism of prostaglandins.[1] By downregulating 15-PGDH, rebamipide effectively prolongs the biological half-life of PGE2 in the gastric mucosa, thereby enhancing its protective effects.[1]
Signaling Pathways Implicated in Rebamipide's Action
The induction of COX-2 by rebamipide is not a direct effect but is mediated through the activation of several upstream signaling cascades.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Rebamipide has been shown to activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways, both of which are crucial for the transcriptional activation of the COX-2 gene.[8]
-
AMP-Activated Protein Kinase (AMPK) Pathway: The activation of AMPK is another key event in rebamipide-mediated COX-2 induction.[8] AMPK activation can further stimulate prostaglandin production in the gastric mucosa.[8]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: There is evidence to suggest that rebamipide may activate the EGFR signaling pathway, which has been proposed as a potential mechanism for the observed reduction in 15-PGDH expression.[1]
The interplay of these pathways culminates in the increased expression of COX-2 and subsequent synthesis of PGE2, as well as a potential decrease in PGE2 catabolism.
Quantitative Data on Rebamipide's Effects
The following tables summarize the quantitative data from various studies on the effects of rebamipide on COX-2 expression and PGE2 levels.
| Parameter | Treatment Group | Fold Increase (vs. Control) | Reference |
| COX-2 mRNA Expression | 100 mg/kg rebamipide (in mice) | ~2-fold | [1] |
| PGE2 Concentration | Rebamipide (in mice) | 1.4-fold | [1] |
| COX-2 Protein Expression | 100 µM rebamipide (in RGM1 cells) | >2-fold | [7] |
| COX-2 Protein Expression | 200 µM rebamipide (in RGM1 cells) | >2-fold | [7] |
| Parameter | Rebamipide Concentration | PGE2 Production | Reference |
| PGE2 Production in RGM1 cells | Dose-dependent increase | Dose-dependent increase | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments investigating the effects of rebamipide.
Measurement of PGE2 Levels in Gastric Tissue
-
Animal Model: C57BL/6 mice.[1]
-
Treatment: Mice are orally administered with either vehicle or rebamipide (30 or 100 mg/kg body weight).[1]
-
Sample Collection: After 4 hours, the stomachs are removed.[1]
-
Homogenization: The gastric tissue is weighed, placed in 100% ethanol containing 0.1 M indomethacin, homogenized, and then centrifuged at 12,000 rpm for 10 minutes at 4°C.[1]
-
Quantification: The supernatant is collected and used for the determination of PGE2 levels using a PGE2 Enzyme Immunoassay (EIA) kit.[1]
In Vitro Induction of COX-2 in Gastric Mucosal Cells
-
Cell Line: Non-transformed rat gastric mucosal cells (RGM1).[5]
-
Cell Culture: RGM1 cells are cultured and then serum-starved for 24 hours.[7]
-
Treatment: Cells are stimulated with varying concentrations of rebamipide (e.g., 0-200 µM) for different time points (e.g., up to 24 hours).[5][7]
-
Analysis of COX-2 Expression:
-
Measurement of PGE2 Production: The cell culture supernatant is collected to measure the amount of secreted PGE2 using an EIA kit.[9]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
Caption: Signaling pathways of Rebamipide in PGE2 induction.
Caption: Experimental workflow for studying Rebamipide's effects.
Conclusion
Rebamipide enhances the levels of the gastroprotective prostaglandin E2 through a dual mechanism: the induction of COX-2 expression, mediated by the activation of MAPK and AMPK signaling pathways, and the suppression of PGE2 catabolism via the downregulation of 15-PGDH, which may be linked to EGFR signaling. This comprehensive understanding of rebamipide's mode of action provides a solid foundation for further research and the development of novel therapeutic strategies for gastric mucosal protection and ulcer healing. The detailed protocols and pathways outlined in this whitepaper serve as a valuable resource for scientists and researchers in this domain.
References
- 1. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rebamipide-induced downregulation of phospholipase D inhibits inflammation and proliferation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 5. Gastro-protective agent rebamipide induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Rebamipide-d4 in Elucidating the Upregulation of Cyclooxygenase-2 in Gastric Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a gastroprotective agent widely utilized in the management of gastritis and gastric ulcers. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, including the enhancement of mucosal defense, scavenging of reactive oxygen species, and modulation of inflammatory processes. A cornerstone of its protective effects on the gastric mucosa is the induction of cyclooxygenase-2 (COX-2) expression, a key enzyme in the synthesis of gastroprotective prostaglandins.[1][2] This technical guide provides an in-depth overview of the use of Rebamipide's deuterated analog, Rebamipide-d4, in studying the molecular mechanisms underlying Rebamipide-induced COX-2 expression in the gastric mucosa.
This compound serves as a critical analytical tool, functioning as an internal standard for the precise and accurate quantification of Rebamipide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This accurate quantification is paramount for pharmacokinetic and pharmacodynamic studies aimed at correlating Rebamipide exposure with its effects on COX-2 expression and downstream physiological responses.
Quantitative Data on Rebamipide-Induced COX-2 Expression
Several studies have quantitatively assessed the impact of Rebamipide on COX-2 expression and its downstream products in both in vivo and in vitro models. The following tables summarize key quantitative findings.
Table 1: In Vivo Effects of Rebamipide on Gastric Mucosal COX-2 mRNA and PGE2 Levels in Mice
| Parameter | Treatment Group | Fold Change vs. Vehicle | Reference |
| COX-2 mRNA Expression | Rebamipide (100 mg/kg) | 2-fold increase | [4] |
| Prostaglandin E2 (PGE2) Concentration | Rebamipide | 1.4-fold increase | [4] |
Table 2: In Vitro Effects of Rebamipide on COX-2 Protein Expression in Rat Gastric Mucosal Cells (RGM1)
| Rebamipide Concentration | Treatment Duration | Fold Induction of COX-2 Protein vs. Control | Reference |
| 100 µM | 12 hours | > 2-fold | [5] |
| 200 µM | 12 hours | > 2-fold | [5] |
Table 3: In Vitro Effects of Rebamipide on COX-2 mRNA Expression in Rat Gastric Epithelial Cells (RGM1)
| Rebamipide Treatment | Fold Upregulation of COX-2 mRNA | Reference |
| Rebamipide | 9.3-fold | [2] |
Signaling Pathways in Rebamipide-Induced COX-2 Expression
Rebamipide upregulates COX-2 expression through the activation of several key signaling pathways within gastric epithelial cells. The primary pathways implicated are the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[6][7] Activation of these pathways leads to the transcriptional activation of the PTGS2 gene, which encodes for COX-2. Furthermore, Rebamipide has been shown to exert an inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway, a key inflammatory signaling cascade that can also regulate COX-2 expression.[6]
Rebamipide-Mediated Signaling Cascade Leading to COX-2 Expression
Caption: Signaling pathway of Rebamipide-induced COX-2 expression.
Experimental Protocols
Quantification of Rebamipide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a robust method for the accurate quantification of Rebamipide in human plasma, which is essential for pharmacokinetic studies that can be correlated with pharmacodynamic readouts such as COX-2 expression.
a. Sample Preparation (Protein Precipitation) [3]
-
To a 1.5 mL centrifuge tube, add 50 µL of human plasma.
-
Add 20 µL of this compound internal standard working solution (e.g., 300 ng/mL in DMSO).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Kinetex® XB-C18, 50mm × 2.1mm, 5µm).
-
Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 1 mM ammonium formate in 90% acetonitrile.
-
Flow Rate: 0.300 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for Rebamipide and this compound.
-
Experimental Workflow for Rebamipide Quantification
Caption: Workflow for Rebamipide quantification in plasma.
Western Blot Analysis of COX-2 Protein Expression in Gastric Mucosal Cells
This protocol outlines the steps to assess the levels of COX-2 protein in gastric mucosal cells following treatment with Rebamipide.
-
Cell Culture and Treatment: Culture gastric mucosal cells (e.g., RGM1) to 70-80% confluency. Treat cells with desired concentrations of Rebamipide (e.g., 0-200 µM) for a specified duration (e.g., 12 hours).[5]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Electrotransfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for COX-2 mRNA Expression in Gastric Tissue
This protocol details the measurement of COX-2 mRNA levels in gastric tissue from animal models treated with Rebamipide.
-
Animal Treatment and Tissue Collection: Administer Rebamipide (e.g., 100 mg/kg, orally) or vehicle to mice. After a specified time (e.g., 4 hours), euthanize the animals and collect gastric tissue.[4]
-
RNA Extraction: Isolate total RNA from the gastric tissue using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green master mix.
-
Perform the RT-qPCR using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
Conclusion
This compound is an indispensable tool for the accurate pharmacokinetic profiling of Rebamipide. This, in turn, allows for a precise correlation between drug exposure and the induction of COX-2 expression in the gastric mucosa. The upregulation of COX-2, mediated by the activation of AMPK and MAPK signaling pathways, is a critical component of Rebamipide's gastroprotective mechanism. The experimental protocols detailed in this guide provide a framework for researchers to investigate these processes, contributing to a deeper understanding of Rebamipide's mode of action and facilitating the development of novel gastroprotective therapies.
References
- 1. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mucoprotective Effects of Rebamipide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a well-established gastrointestinal mucoprotective agent.[1][2] Its deuterated analog, Rebamipide-d4, is often utilized in pharmacokinetic studies and as an internal standard in analytical assays due to its similar pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the core mucoprotective mechanisms of Rebamipide, which are directly applicable to this compound. The document details the multifaceted pathways through which Rebamipide exerts its therapeutic effects, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the underlying molecular interactions.
Core Mechanisms of Mucoprotection
Rebamipide's efficacy in protecting and healing the gastrointestinal mucosa stems from a combination of synergistic actions, rather than a single mode of action. These mechanisms collectively enhance the mucosal defense systems while mitigating inflammatory and oxidative damage.
Enhancement of Mucosal Defense
A primary function of Rebamipide is the augmentation of the physiological mucosal barrier. This is achieved through several key actions:
-
Increased Prostaglandin Synthesis: Rebamipide stimulates the production of endogenous prostaglandins (PGs), particularly PGE2, in the gastric mucosa.[1][5][6][7] Prostaglandins are crucial for maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and by increasing mucosal blood flow.[6] Rebamipide upregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[3][4][8]
-
Stimulation of Mucin Production: The drug enhances the synthesis and secretion of mucin, a key component of the protective mucus layer.[5][7] This includes increasing the expression of mucin genes such as MUC1, MUC4, and MUC16.[5]
-
Increased Mucosal Blood Flow: By ensuring adequate blood flow to the gastric mucosa, Rebamipide facilitates the delivery of oxygen and nutrients essential for tissue health and repair.[6]
Anti-Inflammatory Activity
Rebamipide exhibits potent anti-inflammatory properties, which are critical in the context of mucosal injury, such as that induced by NSAIDs or H. pylori infection.
-
Inhibition of Inflammatory Cytokines: The compound suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8).[5][6]
-
Neutrophil Modulation: Rebamipide inhibits the activation and infiltration of neutrophils into the gastric mucosa, a key step in the inflammatory cascade.[1][9] It achieves this by suppressing the expression of adhesion molecules.[5] This action also reduces the generation of reactive oxygen species by neutrophils.[9][10]
Promotion of Epithelial Repair and Regeneration
Rebamipide actively promotes the healing of damaged mucosal tissue through the following mechanisms:
-
Stimulation of Growth Factors: It increases the expression of epidermal growth factor (EGF) and its receptor (EGFR).[1][11] EGF is a potent mitogen that stimulates epithelial cell proliferation and migration, which are essential for wound healing.[11]
-
Cellular Proliferation and Migration: Rebamipide directly stimulates the proliferation and migration of gastric epithelial cells, accelerating the closure of mucosal erosions and ulcers.[1][6]
Antioxidant Effects
The drug acts as a scavenger of oxygen free radicals, protecting mucosal cells from oxidative damage, which is a common pathway of tissue injury in various gastrointestinal disorders.[1][2][5][7]
Quantitative Data on Mucoprotective Effects
The following tables summarize key quantitative findings from various studies on Rebamipide.
| Study Focus | Parameter Measured | Control/Placebo Group | Rebamipide Group | P-value | Reference |
| H. pylori Eradication and Ulcer Healing | Gastric ulcer healing rate | 66.1% | 80% | P = 0.013 | [5] |
| NSAID-Induced Gastropathy (vs. Misoprostol) | Severity of dyspepsia (0-3 scale) | 0.67 ± 1.24 | 0.44 ± 1.05 | p<0.05 | [12] |
| NSAID-Induced Gastropathy (vs. Misoprostol) | Number of antacid tablets used | 11.18 ± 22.79 | 7.19 ± 15.49 | p<0.05 | [12] |
| Erosive Gastritis (New vs. Old Formulation) | Erosion improvement rate (AD-203, twice daily) | - | 39.7% (91/229) | - | [13] |
| Erosive Gastritis (New vs. Old Formulation) | Erosion improvement rate (Mucosta®, thrice daily) | - | 43.8% (98/224) | - | [13] |
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Mouse Gastric Tissue | COX-2 mRNA expression | 100 mg/kg Rebamipide | 2-fold increase | [8][14] |
| Mouse Gastric Tissue | 15-PGDH mRNA expression | 100 mg/kg Rebamipide | 89% decrease | [8] |
| Mouse Gastric Tissue | PGE2 concentration | Rebamipide | 1.4-fold increase | [8][14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon existing research.
Animal Model of NSAID-Induced Gastric Injury
-
Objective: To evaluate the protective effect of Rebamipide against indomethacin-induced gastric mucosal injury in mice.
-
Animals: Male mice are used for the experiment.
-
Procedure:
-
Animals are fasted for 18 hours with free access to water.
-
Rebamipide (e.g., 30 or 100 mg/kg body weight) or vehicle (control) is administered orally.
-
One hour after Rebamipide administration, indomethacin (an NSAID) is administered orally to induce gastric injury.
-
Animals are euthanized a few hours post-indomethacin administration.
-
The stomachs are removed, and the extent of hemorrhagic lesions in the mucosa is measured.
-
-
Outcome Measures: The area of gastric lesions is quantified to determine the level of mucosal damage and the protective effect of Rebamipide.
Gene Expression Analysis in Gastric Tissue
-
Objective: To determine the effect of Rebamipide on the mRNA expression of key enzymes in the prostaglandin pathway.
-
Procedure:
-
Gastric mucosal tissue is collected from animals treated with Rebamipide or a vehicle control.
-
Total RNA is extracted from the tissue samples.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qPCR) is conducted using specific primers for COX-1, COX-2, and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
-
-
Outcome Measures: The relative mRNA expression levels of the target genes are calculated and compared between the Rebamipide-treated and control groups.
Clinical Trial for Erosive Gastritis
-
Objective: To compare the efficacy of different formulations and dosages of Rebamipide in healing erosive gastritis.
-
Study Design: A multi-center, randomized, double-blind, active-control study.
-
Participants: Patients with endoscopically confirmed erosive gastritis.
-
Procedure:
-
Patients are randomly assigned to receive one of two treatment regimens (e.g., Rebamipide 150 mg twice daily or Rebamipide 100 mg thrice daily) for a specified duration (e.g., 2 weeks).
-
A follow-up endoscopy is performed at the end of the treatment period.
-
-
Outcome Measures: The primary endpoint is the rate of improvement in gastric erosions as assessed by endoscopy. Secondary endpoints may include histological improvements and symptom relief.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental processes related to Rebamipide's mucoprotective effects.
Caption: Multifaceted mechanisms of this compound's mucoprotective action.
Caption: this compound's influence on the Prostaglandin E2 synthesis and degradation pathway.
Caption: Experimental workflow for evaluating the protective effects of this compound in vivo.
References
- 1. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rebamipide: a gastrointestinal protective drug with pleiotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 7. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiulcer mechanism of action of rebamipide, a novel antiulcer compound, on diethyldithiocarbamate-induced antral gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprajournals.com [eprajournals.com]
- 13. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 14. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Rebamipide-d4 in In Vitro Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Rebamipide-d4 in preliminary in vitro studies. While research on the direct biological effects of this compound is not the focus, its role as an internal standard is critical for the accurate quantification of Rebamipide in various experimental settings. This guide will detail the established in vitro mechanisms of Rebamipide that are elucidated through assays utilizing its deuterated analogue.
Introduction to Rebamipide and the Function of this compound
Rebamipide is a gastroprotective agent known for its multifaceted mechanism of action, which includes enhancing mucosal defense, scavenging free radicals, and modulating inflammatory pathways.[1][2] It is used in the treatment of gastritis and peptic ulcers.[1] In vitro studies are crucial for understanding the specific molecular targets and pathways through which Rebamipide exerts its therapeutic effects.
This compound is a deuterated form of Rebamipide. It is intended for use as an internal standard for the quantification of Rebamipide in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.
Key In Vitro Mechanisms of Action of Rebamipide
A significant body of in vitro research has elucidated the diverse mechanisms of Rebamipide. These studies provide the foundation for understanding its protective effects on mucosal tissues.
Antioxidant and Anti-inflammatory Properties
Rebamipide has demonstrated potent antioxidant and anti-inflammatory effects in various in vitro models. It is known to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.[1][3]
-
Hydroxyl Radical Scavenging : Electron paramagnetic resonance (EPR) studies have shown that Rebamipide directly scavenges hydroxyl radicals.[3]
-
Inhibition of Neutrophil Activation : Rebamipide can inhibit superoxide production from neutrophils stimulated by agents like opsonized zymosan or Helicobacter pylori water extract.[3] It also reduces the adherence of neutrophils to endothelial cells.[3]
-
Suppression of Pro-inflammatory Cytokines : The drug has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-1β and IL-6.[1] This anti-inflammatory action is partly mediated through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[4]
Stimulation of Mucosal Defense Mechanisms
Rebamipide enhances the protective barriers of the gastric mucosa through several mechanisms.
-
Prostaglandin Synthesis : It stimulates the generation of prostaglandins, particularly prostaglandin E2 (PGE2), in the gastric mucosa by upregulating cyclooxygenase-2 (COX-2) expression.[5] Prostaglandins play a vital role in maintaining mucosal integrity.[1]
-
Mucin Production : Rebamipide increases the production of mucin in epithelial cells, contributing to the protective mucus layer.
-
Epithelial Cell Proliferation and Migration : It has been shown to stimulate the migration and proliferation of epithelial cells in wounded monolayers, promoting ulcer healing.[5]
Experimental Protocols Utilizing this compound
The primary application of this compound is in quantitative analysis. Below is a representative protocol for the quantification of Rebamipide in an in vitro cell culture sample using LC-MS, with this compound as an internal standard.
Quantification of Rebamipide in Cell Culture Supernatant via LC-MS
Objective: To determine the concentration of Rebamipide in the supernatant of a cell culture treated with the compound.
Materials:
-
Rebamipide
-
This compound (internal standard)
-
Cell culture medium
-
A549 pulmonary epithelial cells (or other relevant cell line)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Formic acid
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells to confluence in appropriate cell culture plates.
-
Induce an inflammatory response by treating the cells with LPS.
-
Concurrently, treat the cells with varying concentrations of Rebamipide (e.g., 10 mg/L and 30 mg/L).[6] Include a control group with LPS alone and an untreated control group.
-
Incubate for a specified period (e.g., 6 hours).[6]
-
-
Sample Preparation:
-
Collect the cell culture supernatant from each well.
-
To a 100 µL aliquot of the supernatant, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in ACN).
-
Perform protein precipitation by adding 200 µL of cold ACN.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in ACN.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific mass-to-charge ratio (m/z) transitions for Rebamipide and this compound using multiple reaction monitoring (MRM).
-
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards containing known concentrations of Rebamipide and a fixed concentration of this compound.
-
Calculate the peak area ratio of Rebamipide to this compound for each sample and standard.
-
Determine the concentration of Rebamipide in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Rebamipide.
Table 1: Effect of Rebamipide on Neutrophil Activation and Radical Scavenging
| Parameter | Stimulant | Rebamipide Concentration | Effect | Reference |
| Superoxide Production | Opsonized Zymosan / H. pylori extract | Dose-dependent | Inhibition | [3] |
| Neutrophil Adherence | H. pylori water extract | 10⁻⁵ M, 10⁻⁶ M | Reduction | [3] |
| Hydroxyl Radical Scavenging | - | - | Second-order rate constant: 2.24 x 10¹⁰ M⁻¹/s⁻¹ | [3] |
Table 2: In Vitro Effects of Rebamipide on Mucin and Gene Expression
| Cell Type | Parameter | Rebamipide Concentration | Effect | Reference |
| Stratified Corneal Epithelial Cells | Mucin 16 Production | 10 µM, 100 µM | Increase | |
| AGS and MKN-1 Gastric Cancer Cells | PLD1 and PLD2 mRNA Expression | 5 mM (24h) | ~50% Inhibition | [7] |
| A549 Pulmonary Epithelial Cells | TLR4 Expression (LPS-induced) | 10 mg/L, 30 mg/L | Inhibition | [6] |
| A549 Pulmonary Epithelial Cells | TNF-α Release (LPS-induced) | 10 mg/L, 30 mg/L | Reduction | [6] |
Signaling Pathways Modulated by Rebamipide
Rebamipide influences several key signaling pathways involved in inflammation and cell growth.
References
- 1. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 2. Bioequivalence Test of Rebamipide 100 mg Tablets [ekjcp.org]
- 3. In vitro studies indicating antioxidative properties of rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rebamipide suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 7. Rebamipide-induced downregulation of phospholipase D inhibits inflammation and proliferation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Rebamipide Using Rebamipide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Rebamipide in biological matrices, specifically human plasma, utilizing its deuterated analog, Rebamipide-d4, as an internal standard. The methodology detailed is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring high sensitivity, specificity, and throughput.[1][2][3] This approach is particularly suited for pharmacokinetic studies and routine drug monitoring.[1][2] Detailed experimental protocols, data presentation in structured tables, and visualizations of the workflow and the mechanism of action of Rebamipide are included to facilitate seamless adoption in a laboratory setting.
Introduction to Rebamipide and the Analytical Method
Rebamipide is a gastroprotective agent used in the treatment of gastritis and peptic ulcers.[4][5] Its therapeutic action is multifaceted, involving the enhancement of mucosal defense mechanisms, promotion of prostaglandin synthesis, antioxidant activity, and anti-inflammatory effects.[4][5][6] Accurate quantification of Rebamipide in biological samples is crucial for pharmacokinetic and bioequivalence studies.[7][8]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because the physicochemical properties of the analyte and the internal standard are nearly identical, leading to similar behavior during sample preparation, chromatography, and ionization, thus correcting for potential matrix effects and variability.
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of Rebamipide using this compound.
Table 1: Linearity of the Method
| Parameter | Value |
| Concentration Range | 1 - 800 ng/mL[1][2][3] |
| Correlation Coefficient (R²) | > 0.990[1][2][3] |
Table 2: Precision
| Parameter | Intra-batch CV% | Inter-batch CV% |
| Value | < 15.0%[1][2][3] | < 15.0%[1][2][3] |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ | 1 ng/mL[1][2][3] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines the steps for extracting Rebamipide and this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (300 ng/mL in DMSO)[1]
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (300 ng/mL) to the plasma sample.[1]
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[1][2]
LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Kinetex® XB-C18, 50mm × 2.1mm, 5μm[1][2] |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water[1][2] |
| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile[1][2] |
| Flow Rate | 0.300 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 30°C[1][2] |
| Autosampler Temperature | 5°C[1][2] |
| Run Time | 3 minutes[1][2] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Rebamipide) | m/z 371.3 → 216.4[9] |
| MRM Transition (this compound) | To be determined based on the deuteration pattern |
Note: The specific MRM transition for this compound will depend on the position of the deuterium atoms. This information should be obtained from the certificate of analysis for the internal standard.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Rebamipide and the internal standard.
-
Linearity: Determined by analyzing calibration standards at a minimum of six different concentration levels.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Recovery: The efficiency of the extraction process is determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.
-
Stability: The stability of Rebamipide in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Rebamipide.
Caption: Logic of using a deuterated internal standard.
Caption: Simplified signaling pathways of Rebamipide.
References
- 1. pjps.pk [pjps.pk]
- 2. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
Application Notes and Protocols: Rebamipide-d4 in Pharmacokinetic Studies
Introduction
Rebamipide is a gastroprotective agent used in the treatment of gastritis and gastric ulcers.[1][2][3] Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Rebamipide, thereby informing its clinical use. Rebamipide-d4, a deuterated analog of Rebamipide, serves as an ideal stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods for pharmacokinetic studies.[4][5][6] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to accurately correct for variability during sample preparation and analysis.[7][8]
Application: Bioanalytical Quantification for Pharmacokinetic Studies
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Rebamipide in biological matrices, such as human plasma.[4][5][6] This is essential for generating the concentration-time profiles needed to calculate key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[9][10][11]
The use of this compound helps to mitigate potential inaccuracies arising from:
-
Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting endogenous components of the biological matrix.[7][8]
-
Sample Preparation Variability: Inconsistencies in extraction recovery during sample processing steps like protein precipitation.[7][8]
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance over time.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte (Rebamipide) to the internal standard (this compound) can be used for accurate quantification, as both compounds are expected to behave nearly identically during extraction and analysis.[8][12]
Data Presentation
Table 1: LC-MS/MS Method Parameters for Rebamipide Quantification using this compound
| Parameter | Value | Reference |
| Chromatographic Column | Kinetex® XB-C18 100A (50mm × 2.1mm, 5μm) | [4][5][6] |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water | [4][5][6] |
| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile | [4][5][6] |
| Flow Rate | 0.300 mL/min | [4][5][6] |
| Column Temperature | 30°C | [4][5][6] |
| Injection Volume | 10 µL | [4][5][6] |
| Retention Time (Rebamipide) | 1.32 min | [4][5][6] |
| Retention Time (this compound) | 1.31 min | [4][5][6] |
| Ionization Mode | Electrospray Ionization (ESI) | [4][5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4][5][6] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 to 800 ng/mL | [4][5][6] |
| Correlation Coefficient (R²) | > 0.990 | [4][5][6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4][5][6] |
| Inter- and Intra-batch Precision (CV%) | < 15.0% | [4][5][6] |
Experimental Protocols
Protocol 1: Quantification of Rebamipide in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is based on the methods described in the cited literature.[4][5][6]
1. Materials and Reagents:
-
Human plasma (heparinized)
-
Rebamipide reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Rebamipide Stock Solution (1 mg/mL): Accurately weigh and dissolve Rebamipide in a suitable solvent (e.g., methanol or DMSO).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Rebamipide stock.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the Rebamipide stock solution with a suitable solvent to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration for spiking into plasma samples.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each plasma sample, except for the blank samples.
-
Vortex the samples for 30 seconds.
-
Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition.
-
Create a sequence table for the analysis of blank samples, calibration curve standards, quality control samples, and the study samples.
-
Initiate the analysis.
5. Data Analysis:
-
Integrate the peak areas for Rebamipide and this compound in the chromatograms.
-
Calculate the peak area ratio of Rebamipide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Rebamipide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to perform pharmacokinetic analysis.
Visualizations
Caption: Workflow for the quantification of Rebamipide in plasma.
Caption: Role of this compound in a pharmacokinetic study.
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. Pharmacokinetics and pharmacodynamics of rebamipide. New possibilities of therapy: A review - Bakulina - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 3. [Pharmacokinetics and pharmacodynamics of rebamipide. New possibilities of therapy: A review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Oral absorption and pharmacokinetics of rebamipide and rebamipide lysinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Standard Operating Procedure for the Bioanalytical Method of Rebamipide using Rebamipide-d4 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rebamipide is a gastroprotective agent used in the treatment of gastritis and gastric ulcers. Accurate and reliable quantification of Rebamipide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a detailed standard operating procedure (SOP) for the determination of Rebamipide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Rebamipide-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability in sample processing and instrument response.[1]
2. Principle
This bioanalytical method involves the extraction of Rebamipide and its deuterated internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive ion electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
3. Materials and Reagents
-
Analytes: Rebamipide (Reference Standard), this compound (Internal Standard)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (ACS grade)
-
Ultrapure water
-
-
Biological Matrix: Drug-free human plasma with anticoagulant (e.g., K2-EDTA)
4. Instrumentation and Conditions
4.1. Liquid Chromatography
-
System: A validated HPLC system capable of gradient elution.
-
Column: Kinetex® XB-C18, 100Å, 50 mm × 2.1 mm, 5 µm, or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid and 1 mM Ammonium formate in water.[1]
-
Mobile Phase B: 0.1% Formic acid and 1 mM Ammonium formate in 90% Acetonitrile.[1]
-
Flow Rate: 0.300 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Autosampler Temperature: 4°C.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 10 | 90 |
| 2.0 | 10 | 90 |
| 2.1 | 95 | 5 |
| 3.0 | 95 | 5 |
4.2. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.[1]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Cell Exit Potential (CXP) |
| Rebamipide | 371.1 | 216.2 | 70 | 26 |
| This compound | 375.1 | 216.2 | 74 | 26 |
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas (CUR): 25
-
Ion Source Gas 1 (GS1): 35
-
Ion Source Gas 2 (GS2): 40
-
Collision Gas (CAD): 8
-
5. Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Rebamipide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rebamipide reference standard in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.[1]
-
Rebamipide Working Solutions: Prepare a series of working solutions by serially diluting the Rebamipide stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.[1]
-
This compound Working Solution (300 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.[1]
5.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate Rebamipide working solutions to achieve final concentrations in the range of 1.00 to 800 ng/mL.[1] A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 200, 500, and 800 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 400 ng/mL
-
High QC (HQC): 600 ng/mL
-
5.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 10 µL of the this compound working solution (300 ng/mL).
-
Add 300 µL of methanol.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
6. Data Presentation: Method Validation Summary
6.1. Calibration Curve
| Parameter | Value |
| Linearity Range | 1.00 - 800 ng/mL[1] |
| Correlation Coefficient (r²) | >0.99[1] |
| Weighting Factor | 1/x² |
6.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LQC | 3.0 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 400 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 600 | < 15% | ± 15% | < 15% | ± 15% |
Data presented are typical acceptance criteria. One study reported intra- and inter-day precision between 0.6% and 5.1% and accuracy (RE%) from -6.4% to -0.1%.
6.3. Extraction Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Precision of Recovery (%CV) | Mean Matrix Effect (%) | Precision of Matrix Effect (%CV) |
| Rebamipide | 3.00 (LQC) | >85% | <15% | 85-115% | <15% |
| 400 (MQC) | >85% | <15% | 85-115% | <15% | |
| 600 (HQC) | >85% | <15% | 85-115% | <15% | |
| This compound | 300 | >85% | <15% | 85-115% | <15% |
A study reported the maximum recovery precision for Rebamipide and its internal standard to be 4.1% and 2.7%, respectively.[1]
6.4. Stability
The stability of Rebamipide in human plasma was assessed under various storage conditions.
| Stability Condition | Duration | QC Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Bench-top | 3 hours at Room Temperature | LQC and HQC | 85 - 115% |
| Freeze-thaw | 3 cycles (-20°C to RT) | LQC and HQC | 85 - 115% |
| Long-term | 19 days at -20°C | LQC and HQC | 85 - 115% |
| Autosampler | 23 hours at 4°C | LQC and HQC | 85 - 115% |
7. Mandatory Visualizations
Caption: Bioanalytical workflow for Rebamipide quantification.
Caption: Logical relationship of the bioanalytical method.
References
Application Notes and Protocols for Cell-Based Assay Development with Rebamipide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide is a multifunctional gastroprotective agent with well-documented anti-inflammatory, antioxidant, and mucosal-healing properties.[1][2][3] Its therapeutic effects are attributed to a variety of mechanisms, including the stimulation of prostaglandin synthesis, scavenging of reactive oxygen species (ROS), inhibition of inflammatory cytokine production, and promotion of gastric mucus secretion.[1][2][3] Rebamipide-d4, a deuterated analog of Rebamipide, serves as a valuable tool in research and drug development, particularly in pharmacokinetic and metabolic studies where it can be used as a stable isotope-labeled internal standard for mass spectrometry-based quantification.[4] These application notes provide detailed protocols for a range of cell-based assays to investigate the cytoprotective and anti-inflammatory effects of Rebamipide, with specific considerations for the inclusion of this compound.
Mechanism of Action Overview
Rebamipide exerts its effects through multiple signaling pathways. It is known to increase the production of prostaglandins, key mediators of mucosal defense, in part by inducing the expression of cyclooxygenase-2 (COX-2).[1][5][6] The drug also demonstrates significant anti-inflammatory activity by suppressing the activation of neutrophils and reducing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[2][3][7] Furthermore, Rebamipide enhances the mucosal barrier by stimulating the production of mucin and upregulating the expression of growth factors like epidermal growth factor (EGF) and its receptor.[8][9][10] Its antioxidant properties are linked to its ability to scavenge free radicals and inhibit lipid peroxidation.[11][12][13]
Key Signaling Pathways of Rebamipide
Caption: Major signaling pathways modulated by Rebamipide.
Data Summary
The following tables summarize quantitative data from various studies on the effects of Rebamipide.
| Assay | Cell Line/System | Treatment | Result | Reference |
| Mucin Production | LS174T cells | Rebamipide (1-100 µM) for 24h | Concentration-dependent increase in MUC2 secretion. | [8] |
| Mucin Secretion | Human volunteers | Rebamipide (4 weeks) | 53% increase in total gastric mucin output. | [9][14] |
| Prostaglandin E2 Level | Rat gastric tissue | Rebamipide | 1.4-fold increase in PGE2 concentration. | [5] |
| MUC5AC Production | NCI-H292 cells | Cigarette smoke solution + Rebamipide | Dose-dependent inhibition of MUC5AC protein levels (from 44% to 17%). | [15] |
| TNF-α Secretion | Rat BAL fluid | Cigarette smoke + Rebamipide | Dose-dependent inhibition of TNF-α (from 2270+/-158 to 1377+/-112 pg/ml). | [15] |
| Neutrophil-mediated Cell Injury | Rabbit gastric mucosal cells | H. pylori + neutrophils + Rebamipide | Dose-dependent attenuation of cellular damage. | [16] |
| Urease Activity | H. pylori | Rebamipide (1 mM) | 21.7% inhibition of urease activity. | [16] |
| Superoxide Production | Human neutrophils | fMLP + Rebamipide | Dose-dependent inhibition of superoxide production. | [17] |
| Hydroxyl Radical Scavenging | EPR study | Rebamipide | Second-order rate constant of 2.24 x 10^10 M-1/s-1. | [12] |
Experimental Protocols
Protocol 1: Quantification of Inflammatory Cytokines
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to an inflammatory stimulus and treatment with Rebamipide. This compound can be used as an internal standard for the quantification of Rebamipide uptake by the cells using LC-MS/MS.
Experimental Workflow:
Caption: Workflow for inflammatory cytokine measurement.
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7, U937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rebamipide and this compound (dissolved in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit or Cytometric Bead Array (CBA) for the cytokine of interest
-
24-well cell culture plates
-
(Optional for Rebamipide quantification) LC-MS/MS system, acetonitrile, formic acid.
Procedure:
-
Seed cells at an appropriate density (e.g., 2.5 x 10^5 cells/well) in a 24-well plate and incubate overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of Rebamipide. Include a vehicle control (DMSO).
-
Pre-incubate the cells with Rebamipide for 1 hour.
-
Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells.
-
Incubate for a predetermined time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA or CBA according to the manufacturer's instructions to quantify cytokine concentrations.
-
(Optional) To quantify intracellular Rebamipide, wash the cell monolayer with ice-cold PBS, lyse the cells, and perform protein precipitation with acetonitrile containing this compound as an internal standard. Analyze the supernatant by LC-MS/MS.
Protocol 2: Mucin Production Assay
This protocol is designed to assess the effect of Rebamipide on mucin production in intestinal goblet-like cells.
Experimental Workflow:
Caption: Workflow for mucin production assessment.
Materials:
-
Intestinal goblet-like cell line (e.g., LS174T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Rebamipide (dissolved in DMSO)
-
Dot blot apparatus or ELISA kit for MUC2
-
Anti-MUC2 antibody
-
(Optional for RT-qPCR) RNA extraction kit, cDNA synthesis kit, qPCR reagents and primers for MUC2 and a housekeeping gene.
-
(Optional for staining) Periodic acid-Schiff (PAS) staining kit.
Procedure:
-
Grow LS174T cells to confluence in 6-well plates.
-
Treat the cells with different concentrations of Rebamipide for 24 to 48 hours.
-
For secreted mucin: a. Collect the culture supernatant. b. Perform a dot blot by spotting the supernatant onto a nitrocellulose membrane, followed by incubation with an anti-MUC2 antibody and a secondary antibody conjugated to HRP for chemiluminescent detection. c. Alternatively, use a MUC2-specific ELISA kit.
-
For mucin gene expression: a. Lyse the cells and extract total RNA. b. Synthesize cDNA and perform RT-qPCR using primers for MUC2 and a reference gene.
-
For intracellular mucin: a. Fix the cells, and perform PAS staining according to the manufacturer's protocol to visualize intracellular mucin.
Protocol 3: Reactive Oxygen Species (ROS) Scavenging Assay
This protocol measures the ability of Rebamipide to scavenge intracellular ROS induced by an oxidative stressor.
Experimental Workflow:
Caption: Workflow for ROS scavenging activity measurement.
Materials:
-
Gastric epithelial cell line (e.g., AGS)
-
Complete cell culture medium
-
Rebamipide (dissolved in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Oxidative stressor (e.g., hydrogen peroxide (H₂O₂))
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of Rebamipide for 1-2 hours.
-
Remove the medium and incubate the cells with DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes.
-
Wash the cells with PBS.
-
Add the oxidative stressor (e.g., H₂O₂) to the wells.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a microplate reader.
Conclusion
The provided protocols offer a framework for investigating the multifaceted mechanisms of Rebamipide in cell-based models. The use of this compound as an internal standard in LC-MS/MS-based assays will enable accurate quantification of the compound in cellular compartments, providing valuable insights into its pharmacokinetics and metabolism at the cellular level. These assays are crucial for the preclinical evaluation of Rebamipide and its analogs in the development of novel cytoprotective and anti-inflammatory therapies.
References
- 1. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 3. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rebamipide suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Rebamipide, a Cytoprotective Drug, Increases Gastric Mucus Secretion in Human: Evaluations with Endoscopic Gastrin Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rebamipide treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats: one mechanism for its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antioxidant effect of rebamipide on oxygen free radical production by H. pylori-activated human neutrophils: in comparison with N-acetylcysteine, ascorbic acid and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies indicating antioxidative properties of rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of rebamipide on induction of heat-shock proteins and protection against reactive oxygen metabolite-mediated cell damage in cultured gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rebamipide, a cytoprotective drug, increases gastric mucus secretion in human: evaluations with endoscopic gastrin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibitory effects of rebamipide on cigarette smoke-induced airway mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rebamipide, a novel antiulcer agent, attenuates Helicobacter pylori induced gastric mucosal cell injury associated with neutrophil derived oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Rebamipide-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a gastroprotective agent, is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Understanding its potential to act as a victim or perpetrator of drug-drug interactions (DDIs) is crucial for its safe and effective clinical use, especially when co-administered with other therapeutic agents. Rebamipide-d4, a deuterated analog of Rebamipide, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Rebamipide in biological matrices.[1][2] Its use ensures accurate and precise measurements in pharmacokinetic and DDI studies.
These application notes provide detailed protocols for in vitro and in vivo studies designed to investigate the DDI potential of Rebamipide, utilizing this compound as a critical analytical tool.
Rebamipide Metabolism
Rebamipide undergoes hydroxylation to form 6-hydroxy and 8-hydroxyrebamipide, with the 8-hydroxylation pathway being the major route of metabolism. This process is mediated by the cytochrome P450 enzyme CYP3A4. Notably, studies have shown that Rebamipide does not exert a significant inhibitory effect on major CYP isoforms, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4, suggesting a low likelihood of it being a perpetrator of metabolic DDIs.
Analytical Methodology: LC-MS/MS Quantification of Rebamipide
A validated LC-MS/MS method is essential for accurately quantifying Rebamipide concentrations in plasma samples from DDI studies. This compound is used as the internal standard to correct for matrix effects and variations in sample processing.
Sample Preparation
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Rebamipide: m/z 371.1 → 216.1this compound: m/z 375.1 → 220.1 |
Note: These conditions may need to be optimized for specific instruments and laboratory setups.
In Vitro DDI Study: Rebamipide as a Potential Victim
This protocol assesses whether a co-administered drug can inhibit the CYP3A4-mediated metabolism of Rebamipide, leading to increased plasma concentrations.
Experimental Protocol
-
Prepare Reagents :
-
Human Liver Microsomes (HLM) suspension in phosphate buffer.
-
Rebamipide stock solution in a suitable solvent (e.g., DMSO).
-
Test inhibitor (e.g., a known CYP3A4 inhibitor like ketoconazole as a positive control, and the investigational drug) stock solutions.
-
NADPH regenerating system.
-
-
Incubation :
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and Rebamipide solution (at a concentration near its Km for CYP3A4).
-
Add the test inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Termination and Sample Processing :
-
Stop the reaction by adding an equal volume of cold acetonitrile containing this compound as the internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining Rebamipide.
-
-
Data Analysis :
-
Calculate the rate of Rebamipide metabolism in the presence and absence of the inhibitor.
-
Determine the IC50 value of the test inhibitor for Rebamipide metabolism.
-
In Vivo DDI Study: Rebamipide and Diclofenac Interaction in Rats
This protocol is based on a study investigating the pharmacokinetic interaction between Rebamipide and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac in rats.[3][4]
Experimental Protocol
-
Animals :
-
Use male Sprague-Dawley rats (or a similar strain), weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a controlled environment with free access to food and water.
-
-
Dosing :
-
Randomly divide the rats into two groups:
-
Group 1 (Rebamipide alone) : Administer a single oral dose of Rebamipide (30 mg/kg).
-
Group 2 (Rebamipide + Diclofenac) : Administer a single oral dose of Rebamipide (30 mg/kg) and a single oral dose of diclofenac (10 mg/kg).
-
-
The drugs should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling :
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis :
-
Quantify the plasma concentrations of Rebamipide and diclofenac using a validated LC-MS/MS method with this compound as the internal standard for Rebamipide.
-
-
Pharmacokinetic Analysis :
-
Calculate the pharmacokinetic parameters for Rebamipide and diclofenac in both groups using non-compartmental analysis. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Oral clearance (CLoral)
-
-
Statistically compare the pharmacokinetic parameters between the two groups to assess the significance of any observed interactions.
-
Data Presentation
The quantitative data from the in vivo DDI study of Rebamipide and diclofenac in rats are summarized below.
Pharmacokinetic Parameters of Rebamipide
| Parameter | Rebamipide Alone | Rebamipide + Diclofenac |
| Cmax (µg/mL) | 7.80 ± 1.22 | 9.87 ± 1.54 |
| AUC (µg·h/mL) | 56.46 ± 7.30 | 78.91 ± 9.12 |
| Vd/F (L/kg) | 7.55 ± 1.37 | 5.98 ± 1.11 |
| CLoral (L/h/kg) | 0.58 ± 0.09 | 0.41 ± 0.07* |
Data are presented as mean ± SD. A statistically significant difference (p < 0.05) was observed when co-administered with diclofenac.
Pharmacokinetic Parameters of Diclofenac
| Parameter | Diclofenac Alone | Diclofenac + Rebamipide |
| Cmax (µg/mL) | 42.99 ± 2.98 | 55.12 ± 4.21 |
| AUC (µg·h/mL) | 139.70 ± 24.97 | 185.63 ± 31.45 |
| CLoral (L/h/kg) | 0.08 ± 0.02 | 0.06 ± 0.01* |
Data are presented as mean ± SD. A statistically significant difference (p < 0.05) was observed when co-administered with Rebamipide.
Conclusion
The provided protocols and data demonstrate the utility of this compound in conducting rigorous DDI studies. The in vitro methods allow for the mechanistic evaluation of Rebamipide as a potential victim of CYP3A4-mediated interactions. The in vivo study in rats reveals a significant pharmacokinetic interaction between Rebamipide and diclofenac, highlighting the importance of such investigations.[3][4] These application notes serve as a comprehensive guide for researchers in designing and executing DDI studies for Rebamipide and other investigational compounds.
References
- 1. pjps.pk [pjps.pk]
- 2. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic interactions between rebamipide and selected nonsteroidal anti-inflammatory drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Rebamipide-d4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rebamipide-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a deuterated analog of Rebamipide, a gastroprotective agent. Deuteration is often used in drug development to study metabolic pathways and reaction mechanisms. Like its parent compound, this compound is poorly soluble in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and consistent dosing.[1][2]
Q2: What are the general solubility characteristics of this compound?
This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide.[3][4] It is slightly soluble in methanol and ethanol and has very low solubility in water.[4] The aqueous solubility of the parent compound, Rebamipide, is pH-dependent, with increased solubility in alkaline conditions.[5][6]
Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Pre-heat solutions: Warm both your stock solution and the aqueous buffer to 37°C before mixing.[7][8]
-
Use a co-solvent: Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol.
-
Increase the proportion of organic solvent: A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve Rebamipide at approximately 0.5 mg/mL.[3]
-
Sonication: If precipitation still occurs, brief sonication of the final solution may help to redissolve the compound.[7][8]
Q4: Can I increase the aqueous solubility of this compound by adjusting the pH?
Yes, adjusting the pH is an effective method to enhance the solubility of this compound. As a weak acid, its solubility increases significantly in alkaline conditions. The use of alkalizing agents like sodium hydroxide (NaOH) or basic amino acids such as L-arginine can substantially improve its aqueous solubility.[5]
Q5: What is a solid dispersion, and can it be used for this compound?
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and solubility of the drug.[1] Studies on Rebamipide have shown that solid dispersions using polymers like polyethylene glycol (PEG-4000), polyvinylpyrrolidone (PVP K-30), and D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) can significantly increase its aqueous solubility.[9][10] This technique is highly applicable to this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| Low or inconsistent results in cell-based assays. | Poor solubility leading to inconsistent dosing and low bioavailability of the compound. | 1. Prepare a fresh stock solution in DMSO. 2. Use a solubilization technique such as pH adjustment or solid dispersion. 3. Ensure complete dissolution before application to cells. Consider a brief sonication.[7][8] |
| Precipitation of this compound during storage of aqueous solutions. | Supersaturation and instability of the aqueous solution. | 1. Aqueous solutions of Rebamipide are not recommended for storage for more than one day.[3] 2. If storage is necessary, consider using a stabilizing agent identified through formulation studies. 3. Prepare fresh solutions for each experiment. |
| Difficulty dissolving this compound directly in aqueous buffers. | Inherent low aqueous solubility of the compound. | 1. First, dissolve this compound in an organic solvent like DMSO.[3] 2. Then, dilute the DMSO stock solution with the aqueous buffer of choice, preferably with warming and stirring.[3][11] |
| Inconsistent oral bioavailability in animal studies. | Poor dissolution and absorption in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion to improve its dissolution rate and bioavailability.[12] 2. Consider using a salt form, such as Rebamipide lysinate, which has shown improved solubility profiles.[6] |
Quantitative Data Presentation
Table 1: Solubility of Rebamipide in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~74 mg/mL | [4] |
| Dimethylformamide | ~1 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Methanol | 1.41 ± 0.076 mg/mL | |
| Ethanol | 0.83 ± 0.038 mg/mL | |
| Deionized Water | 0.045 ± 0.011 mg/mL | |
| Phosphate Buffer (pH 7.4) | 3.88 ± 0.25 mg/mL |
Table 2: Effect of pH on the Aqueous Solubility of Rebamipide
| Solvent | Solubility (µg/mL) | Fold Increase (vs. pH 1.2) | Reference |
| 0.1 N HCl (pH 1.2) | 1.8 | - | [13] |
| Water | 23.9 | 13.3 | [13] |
| Phosphate Buffer (pH 6.8) | 1320 | 733.3 | [13] |
Table 3: Enhancement of Rebamipide Solubility using Solid Dispersion with PVP K-30 in 0.1N HCl
| Formulation | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase (vs. Pure Drug) | Reference |
| Pure Rebamipide | - | 250 | - | [9] |
| F1 | 1:1 | 1987 | 7.9 | [9] |
| F2 | 1:2 | 5550 | 22.2 | [9] |
| F3 | 1:3 | 9600 | 38.4 | [9] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment using NaOH
-
Preparation of NaOH solutions: Prepare a series of NaOH solutions with varying concentrations (e.g., 0.001 N, 0.01 N, 0.1 N) in deionized water.
-
Addition of this compound: Add an excess amount of this compound powder to each NaOH solution.
-
Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: Withdraw an aliquot from each suspension and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution of Components: Dissolve a specific weighted amount of this compound and a hydrophilic carrier (e.g., PVP K-30, PEG-4000, or TPGS) in a suitable organic solvent, such as ethanol or methanol.[9] The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation of the compound.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Sieving: Grind the dried solid dispersion to a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion can be characterized for its solubility, dissolution rate, and physical properties (e.g., using DSC, XRD, and SEM).
Visualizations
Figure 1: Experimental workflow for addressing this compound solubility.
Figure 2: Simplified signaling pathway of Rebamipide's mechanism of action.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. pharmiweb.com [pharmiweb.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rebamipide - LKT Labs [lktlabs.com]
- 5. The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility, Stability, Patient Compliance, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral absorption and pharmacokinetics of rebamipide and rebamipide lysinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. pexacy.com [pexacy.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | TargetMol [targetmol.com]
- 12. Development of a rebamipide solid dispersion system with improved dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Preventing isotopic exchange of deuterium in Rebamipide-d4
Technical Support Center: Rebamipide-d4
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a process where a deuterium atom (D) in your this compound molecule is replaced by a protium atom (H) from the surrounding environment. This is a significant concern because it alters the very nature of the isotopically-labeled compound, impacting the accuracy and reliability of studies that rely on the stable isotopic label, such as pharmacokinetic analyses using mass spectrometry.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A: Deuterium atoms attached to heteroatoms (oxygen and nitrogen) are highly susceptible to exchange with protons from solvents. For Rebamipide, this would primarily involve the carboxylic acid (-OD) and amide (-ND-) positions, should they be deuterated. Deuterium atoms on the aromatic rings (C-D) are generally more stable but can exchange under acidic or basic conditions, or in the presence of metal catalysts.
Q3: What are the primary factors that promote deuterium exchange?
A: The main factors are the solvent system, pH, and temperature. Protic solvents (e.g., water, methanol, ethanol) are the most common source of protons and readily facilitate exchange. The exchange rate is often accelerated at pH extremes (both acidic and basic) and at elevated temperatures.
Q4: How can I detect if my this compound has undergone isotopic exchange?
A: The most common methods for detecting isotopic exchange are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
MS: A shift in the mass-to-charge ratio (m/z) can indicate the loss of deuterium atoms. For example, the loss of one deuterium atom results in a decrease of approximately 1 Da.
-
NMR: ¹H-NMR can show the appearance of a new signal where a deuterium atom was previously located, while ²H-NMR would show a corresponding decrease in signal intensity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows a lower m/z value than expected for this compound. | Isotopic back-exchange has occurred. This is common when using protic solvents like water or methanol in the mobile phase or as a sample solvent. | 1. Prepare samples immediately before analysis. 2. Use aprotic solvents (e.g., acetonitrile, dioxane) for sample reconstitution where possible. 3. If aqueous solutions are necessary, use D₂O instead of H₂O and maintain a neutral pH (around pD 7.0-7.4). 4. Keep samples cool (4 °C) to slow down the exchange rate. |
| NMR analysis shows a loss of isotopic purity over time. | Storage conditions are not optimal. The compound may be stored in a non-inert atmosphere or dissolved in a solvent that facilitates exchange. | 1. Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). 2. For solutions, use deuterated aprotic solvents for long-term storage. 3. If short-term storage in a protic solvent is unavoidable, store at ≤ -20°C. |
| Inconsistent results in pharmacokinetic studies. | Variable isotopic exchange during sample preparation. Different sample handling times or conditions can lead to varying degrees of deuterium loss, affecting quantification. | 1. Standardize the entire sample preparation workflow, including time, temperature, and solvent volumes. 2. Implement a quality control check by analyzing a freshly prepared standard with each batch to assess the level of exchange. |
Experimental Protocols
Protocol 1: Preparation of this compound for LC-MS Analysis to Minimize Isotopic Exchange
-
Reagent Preparation:
-
Solvent A (Aprotic): 100% Acetonitrile (ACN).
-
Solvent B (Protic, for comparison): 50:50 Methanol:Water.
-
Deuterated Solvent C (for minimal exchange): 50:50 Acetonitrile:D₂O with 0.1% formic acid-d₁.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Create working standards (e.g., 1 µg/mL) by diluting the stock solution in Solvent A, B, or C.
-
-
Sample Handling:
-
Perform all dilutions and transfers in a controlled environment with minimal exposure to atmospheric moisture.
-
Place samples in the autosampler, cooled to 4°C, immediately after preparation.
-
-
LC-MS Analysis:
-
Inject the samples prepared in each solvent onto the LC-MS system.
-
Monitor the mass-to-charge ratio corresponding to the intact this compound and its potential back-exchanged products (M-1, M-2, etc.).
-
-
Data Analysis:
-
Compare the peak areas of the intact deuterated molecule versus its exchanged forms across the different solvent conditions. This will quantify the stability in each medium.
-
Data Presentation
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent System | Time (hours) | Isotopic Purity (%) | Predominant Exchanged Species |
| 100% Acetonitrile | 0 | 99.8 | - |
| 24 | 99.7 | - | |
| 50:50 Methanol:H₂O (pH 7) | 0 | 99.5 | M-1 |
| 24 | 85.2 | M-1, M-2 | |
| 50:50 Acetonitrile:D₂O (pD 7) | 0 | 99.7 | - |
| 24 | 98.9 | M+1 (from D₂O) | |
| 50:50 Methanol:H₂O (pH 3) | 24 | 76.4 | M-1, M-2 |
| 50:50 Methanol:H₂O (pH 10) | 24 | 68.1 | M-1, M-2, M-3 |
Note: Data is illustrative and intended to demonstrate expected trends.
Visualizations
Workflow for Handling this compound
Caption: Recommended workflow for storing and preparing this compound to minimize deuterium exchange.
Troubleshooting Decision Tree for Isotopic Exchange
Caption: Decision tree for troubleshooting unexpected loss of isotopic purity in this compound.
Technical Support Center: Matrix Effects in Rebamipide-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Rebamipide-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In the quantification of Rebamipide and its internal standard, this compound, endogenous components in biological samples like plasma or urine can interfere with the ionization process in the mass spectrometer's ion source.[2] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: My this compound internal standard signal is low and inconsistent. What are the likely causes?
A2: A low and variable signal for your this compound internal standard can be attributed to several factors:
-
Significant Ion Suppression: Components from your sample matrix are co-eluting with this compound and suppressing its ionization.[3]
-
Suboptimal LC-MS/MS Parameters: The settings for the mass spectrometer, such as collision energy and declustering potential, may not be optimized for this compound.
-
Degradation of the Standard: Improper handling or storage of the this compound standard solution could lead to its degradation.[3]
-
Inefficient Sample Preparation: The extraction method used may result in poor recovery of the internal standard.[3]
Q3: How can I distinguish between low recovery and ion suppression affecting my this compound signal?
A3: A post-extraction spiking experiment is a reliable method to differentiate between low recovery and ion suppression.[3] This involves comparing the signal intensity of this compound in a spiked, extracted blank matrix with that of a pure standard solution at the same concentration. A significantly lower signal in the spiked extract points to ion suppression, whereas a low signal in your actual samples but a strong signal in the post-extraction spike suggests poor recovery during sample preparation.[3]
Q4: What are common sample preparation techniques to minimize matrix effects for this compound analysis?
A4: Several sample preparation methods can be employed to reduce matrix effects:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol is added to the plasma sample to precipitate proteins.[1][4]
-
Solid-Phase Extraction (SPE): This technique offers a more thorough clean-up by selectively isolating the analyte and internal standard from the matrix components.[5]
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
The choice of method depends on the complexity of the matrix and the desired level of cleanliness. For Rebamipide analysis, both protein precipitation and SPE have been successfully used.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor sensitivity or inconsistent results for Rebamipide and this compound. | Ion suppression from matrix components. | 1. Assess Ion Suppression: Perform a post-column infusion experiment to identify chromatographic regions with significant ion suppression. 2. Optimize Sample Preparation: If suppression is confirmed, enhance the sample cleanup. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE). 3. Chromatographic Optimization: Adjust the HPLC gradient or change the stationary phase to better separate Rebamipide and this compound from interfering matrix components. |
| High variability in the analyte/internal standard peak area ratio across different sample lots. | Lot-to-lot variation in matrix composition. | 1. Evaluate Matrix from Multiple Sources: During method validation, test at least six different lots of the biological matrix to assess the impact of inter-individual variability. 2. Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Rebamipide and experiences similar matrix effects, thus providing effective compensation. |
| Non-linear calibration curve, especially at lower concentrations. | Matrix effects disproportionately affecting the analyte at low concentrations. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Improve Sample Cleanup: A cleaner extract will reduce the interference causing non-linearity. |
Quantitative Data Summary
The following table summarizes quantitative data related to the assessment of matrix effects in the bioanalysis of Rebamipide.
| Parameter | Value | Reference |
| IS-Normalized Matrix Factor (CV%) | Within ± 15% | [6] |
| Inter- and Intra-batch Precision (CV%) | < 15.0% | [1] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spiking Method
This protocol describes the quantitative assessment of matrix effect for Rebamipide using this compound as the internal standard.
-
Sample Preparation:
-
Obtain blank human plasma.
-
Extract the blank plasma using the established sample preparation method (e.g., protein precipitation with methanol).
-
-
Spiking:
-
Spike the extracted blank plasma with Rebamipide and this compound at low and high concentration levels.
-
-
Analysis:
-
Analyze the spiked extracts via LC-MS/MS.
-
-
Reference Solution:
-
Prepare solutions of Rebamipide and this compound in the mobile phase at the same concentrations as the spiked extracts.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Reference Solution)
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Rebamipide) / (MF of this compound)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors should be within ± 15%.[6]
Protocol 2: LC-MS/MS Analysis of Rebamipide and this compound
This protocol outlines a typical set of conditions for the quantification of Rebamipide and its deuterated internal standard in human plasma.[1]
-
Sample Pretreatment: Protein precipitation with methanol.[1]
-
LC Column: Kinetex® XB-C18 (50mm × 2.1mm, 5µm).[1]
-
Mobile Phase:
-
Flow Rate: 0.300 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Ionization: Electrospray Ionization (ESI).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for this compound Signal Issues.
References
- 1. pjps.pk [pjps.pk]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Secure Verification [machinery.mas.bg.ac.rs]
Optimizing Chromatographic Separation of Rebamipide and Rebamipide-d4: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Rebamipide and its deuterated internal standard, Rebamipide-d4. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical retention time for Rebamipide and this compound?
A1: The retention times for Rebamipide and its deuterated internal standard, this compound, are very close due to their similar chemical structures. In a typical LC-MS/MS method, the retention time for Rebamipide is approximately 1.32 minutes, and for this compound, it is about 1.31 minutes.[1] However, retention times can vary depending on the specific chromatographic conditions, such as the column, mobile phase composition, and flow rate. For instance, some HPLC-UV methods have reported retention times of around 4.9 ± 0.3 minutes for Rebamipide.[2] Another HPLC method with fluorescence detection showed retention times of approximately 8 minutes for Rebamipide.[3][4]
Q2: What type of analytical column is recommended for the separation of Rebamipide and this compound?
A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of Rebamipide and this compound.[1][2][3][5][6] Specific examples of columns that have been successfully used include Kinetex® XB-C18 (50mm × 2.1mm, 5µm) and ZORBAX SB-C18.[1][7] The choice of a C18 column is based on its ability to effectively retain and separate the moderately polar Rebamipide from other matrix components.
Q3: What are the recommended mobile phase compositions for this separation?
A3: The mobile phase for separating Rebamipide and this compound typically consists of a mixture of an aqueous solution with an organic modifier. A common mobile phase combination is a gradient of 0.1% formic acid and 1 mM ammonium formate in water (Mobile Phase A) and 0.1% formic acid and 1 mM ammonium formate in 90% acetonitrile (Mobile Phase B).[1] Other methods have utilized a mixture of acetonitrile, water, methanol, and acetic acid.[2][4] The exact ratio and gradient profile will depend on the specific column and desired separation time.
Q4: What detection methods are suitable for the analysis of Rebamipide and this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Rebamipide and this compound, especially in biological matrices.[1][7] Other detection methods that have been successfully employed include UV detection, typically at wavelengths of 230 nm or 280 nm, and fluorescence detection with excitation at 320 nm and emission at 380 nm.[2][4][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure Rebamipide is in a single ionic form.- Use a guard column and/or flush the column with a strong solvent.- Reduce the injection volume or sample concentration. |
| Co-elution of Rebamipide and this compound with Matrix Components | - Insufficient chromatographic resolution.- Inadequate sample preparation. | - Optimize the mobile phase gradient to increase separation.- Employ a more effective sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.[11] |
| Low Sensitivity or Poor Signal-to-Noise Ratio | - Suboptimal ionization in the mass spectrometer.- Inefficient sample extraction.- Detector settings not optimized. | - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy).- Evaluate and improve the extraction recovery of the sample preparation method. The mean recovery from human plasma has been reported to be above 91%.[2]- For UV or fluorescence detection, ensure the wavelength is set to the absorbance or emission maximum of Rebamipide. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks. | - Use a column oven to maintain a stable temperature, for example, at 30°C or 40°C.[1][5][11]- Prepare fresh mobile phase daily and ensure proper mixing.- Perform regular maintenance on the HPLC/LC-MS system. |
| High Backpressure | - Column frit blockage.- Contamination of the column. | - Filter all samples and mobile phases before use.- Back-flush the column according to the manufacturer's instructions.- Replace the column if the pressure remains high after cleaning. |
Experimental Protocols
LC-MS/MS Method for Quantification of Rebamipide in Human Plasma[1]
This protocol is based on a validated method for the determination of Rebamipide in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Kinetex® XB-C18, 50mm × 2.1mm, 5µm |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rebamipide) | To be determined based on specific instrument tuning |
| MRM Transition (this compound) | To be determined based on specific instrument tuning |
HPLC-UV Method for the Estimation of Rebamipide in Human Plasma[2]
This protocol describes a validated HPLC method with UV detection for the quantification of Rebamipide.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the internal standard.
-
Add a mixture of chloroform and isopropyl alcohol for extraction.
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate it to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL onto the HPLC column.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 silica column, 5 µm |
| Mobile Phase | Acetonitrile, Water, Methanol, and Acetic Acid (optimized ratio) |
| Detection Wavelength | 280 nm |
Visualizations
Caption: A typical experimental workflow for the analysis of Rebamipide and this compound.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. pjps.pk [pjps.pk]
- 2. ijpsonline.com [ijpsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijrpr.com [ijrpr.com]
- 5. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 6. High Performance Liquid Chromatographic Analysis of Rebamipide in Human Plasma [periodicos.capes.gov.br]
- 7. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC assay for determination of rebamipide in plasma and its pharmacokinetic investigation [journal11.magtechjournal.com]
- 9. A simple high performance liquid chromatography method for determination of rebamipide in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of rebamipide in plasma by high performance liquid chromatography [journal11.magtechjournal.com]
- 11. glsciences.com [glsciences.com]
Rebamipide-d4 Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Rebamipide-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1][][3][4] Under these conditions, it is stable for at least four years.[1] One supplier notes that the compound is hygroscopic, so it is crucial to store it in a tightly sealed container to prevent moisture absorption.
Q2: How should I store this compound in solution?
For solutions of this compound, the recommended storage conditions depend on the duration of storage:
-
For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[4]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[4]
To avoid repeated freeze-thaw cycles that can lead to degradation, it is best to prepare single-use aliquots.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][5] For creating aqueous solutions for cell culture or other biological experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or medium.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | Insufficient solvent or use of an inappropriate solvent. | Ensure you are using a recommended solvent such as DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[4] |
| Precipitation of this compound in aqueous solution | Low solubility in aqueous buffers. | Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous medium. Ensure the final concentration of DMSO is compatible with your experimental system. |
| Inconsistent experimental results | Potential degradation of this compound due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound has not been subjected to multiple freeze-thaw cycles, exposure to light, or moisture. Use a fresh aliquot for critical experiments. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | This could be due to hydrolysis (acidic or basic conditions) or oxidation. A major degradation product of the non-deuterated Rebamipide is a hydroxylated form.[6] It is advisable to perform a forced degradation study to identify potential degradation products in your specific matrix. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solution (in DMSO) | -80°C | Up to 6 months | [4] |
| Solution (in DMSO) | -20°C | Up to 1 month | [4] |
Experimental Protocols
Protocol for Forced Degradation Study of Rebamipide
This protocol is adapted from studies on the non-deuterated form of Rebamipide and can be used to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 4 hours.[7]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 60°C for 6 hours.[7]
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.[7]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
4. HPLC Method:
-
A reverse-phase C18 column is typically used.
-
The mobile phase can be a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.
-
Detection is commonly performed using a UV detector.
Visualizations
Caption: Workflow for forced degradation stability testing of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Mechanism of hydroxyl radical scavenging by rebamipide: identification of mono-hydroxylated rebamipide as a major reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpar.com [ijpar.com]
Calibration curve linearity issues with Rebamipide-d4
Welcome to the technical support center for the use of Rebamipide-d4 as an internal standard in quantitative analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What is the expected linear range for a Rebamipide calibration curve using this compound as an internal standard?
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has demonstrated good linearity for Rebamipide in human plasma over a concentration range of 1 to 800 ng/mL when using this compound as an internal standard.[1][2] The coefficient of determination (R²) for this range is reported to be greater than 0.990.[1][2]
Q2: What are the typical LC-MS/MS parameters for the analysis of Rebamipide with this compound?
A successful published method utilizes a C18 column with a gradient mobile phase consisting of 0.1% formic acid and 1 mM ammonium formate in water and acetonitrile.[1][2] The detection is performed using an electrospray ionization (ESI) source in multi-reaction monitoring (MRM) mode.[1][2] For detailed parameters, please refer to the table below.
Q3: Is it normal to observe a slight retention time difference between Rebamipide and this compound?
In the validated method, the retention times for Rebamipide and this compound are very close, at 1.32 minutes and 1.31 minutes, respectively.[1][2] A small shift is expected due to the deuterium isotope effect, but significant separation could indicate a problem with the chromatographic conditions.
Q4: What are the potential causes of variability in the this compound internal standard signal?
Variability in the internal standard signal can be attributed to several factors, including inconsistent sample preparation, issues with the autosampler, ion source contamination, or the presence of matrix effects that disproportionately affect the internal standard compared to the analyte.[3] It is also important to consider the possibility of lot-to-lot variability in the purity of the this compound standard.[4]
Troubleshooting Guide
Issue 1: My calibration curve is non-linear at high concentrations of Rebamipide.
Possible Causes and Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Troubleshooting Steps:
-
Dilute the high-concentration standards and samples to bring them within the linear range of the detector.
-
If possible, reduce the injection volume for the high-concentration samples.
-
Optimize the detector gain or use a less intense product ion for quantification if multiple transitions are available.
-
-
-
Ion Source Saturation/Ion Suppression: High concentrations of the analyte and internal standard can lead to competition for ionization in the ESI source, resulting in a non-linear response.
-
Troubleshooting Steps:
-
Reduce the concentration of the this compound internal standard. While it should be consistent across all samples, a very high concentration can contribute to ion suppression.
-
Optimize the mobile phase composition to improve ionization efficiency.
-
Dilute the samples to reduce the overall analyte concentration entering the ion source.
-
-
-
Formation of Dimers or Adducts: At high concentrations, Rebamipide may form dimers or adducts, which are not measured, leading to a lower than expected response.
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase or sample diluent to minimize intermolecular interactions.
-
Optimize ion source parameters, such as temperature and gas flows, to reduce in-source adduct formation.
-
-
Issue 2: My calibration curve shows poor linearity (low R² value) across the entire concentration range.
Possible Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions are a common source of non-linearity.
-
Troubleshooting Steps:
-
Prepare fresh calibration standards, paying close attention to pipetting accuracy.
-
Use calibrated pipettes and high-quality volumetric flasks.
-
Verify the concentration of the stock solutions.
-
-
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of Rebamipide and/or this compound, causing ion suppression or enhancement that varies with concentration.
-
Troubleshooting Steps:
-
Perform a matrix effect assessment to determine if ion suppression or enhancement is occurring. A detailed protocol is provided below.
-
Improve the sample cleanup procedure to remove interfering matrix components. This may involve solid-phase extraction (SPE) instead of simple protein precipitation.
-
Modify the chromatographic conditions to separate the analyte from the co-eluting matrix components.
-
-
-
Suboptimal Internal Standard Concentration: The concentration of this compound should be sufficient to provide a stable and reproducible signal without causing ion suppression.
-
Troubleshooting Steps:
-
Experiment with different fixed concentrations of this compound to find the optimal level for your assay.
-
-
Issue 3: I am observing inconsistent results and high variability between replicate injections.
Possible Causes and Solutions:
-
System Carryover: Residual Rebamipide or this compound from a high-concentration sample can be carried over to subsequent injections, affecting the accuracy of lower concentration samples.
-
Troubleshooting Steps:
-
Inject a blank sample after a high-concentration standard to check for carryover.
-
Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.[5]
-
If carryover persists, it may be necessary to clean the injection port and transfer lines.
-
-
-
Isotopic Purity of this compound: If the this compound internal standard contains a significant amount of unlabeled Rebamipide, it can lead to inaccuracies, especially at the lower end of the calibration curve.
-
Troubleshooting Steps:
-
Check the certificate of analysis for the isotopic purity of the this compound lot.
-
Inject a high-concentration solution of the this compound standard alone and monitor the MRM transition for unlabeled Rebamipide.
-
-
-
Stability of Rebamipide or this compound: Degradation of the analyte or internal standard during sample preparation or storage can lead to inconsistent results. Rebamipide has been shown to be stable under various storage conditions, including room temperature for 3 hours and multiple freeze-thaw cycles.[6]
-
Troubleshooting Steps:
-
Ensure that samples are processed and analyzed within the validated stability window.
-
Investigate the stability of Rebamipide and this compound in the specific matrix and storage conditions of your experiment.
-
-
Data Presentation
Table 1: Key Parameters for a Validated LC-MS/MS Method for Rebamipide [1][2]
| Parameter | Value |
| Analyte | Rebamipide |
| Internal Standard | This compound |
| Linear Range | 1 - 800 ng/mL |
| Correlation Coefficient (R²) | > 0.990 |
| Column | C18 (e.g., Kinetex® XB-C18, 50mm x 2.1mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multi-Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Investigation of Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement of the Rebamipide and this compound signals.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Rebamipide and this compound into the mobile phase or a clean solvent at low, medium, and high concentrations corresponding to your calibration curve.
-
Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Rebamipide and this compound into the final extract at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike Rebamipide and this compound into the blank biological matrix before the extraction process at the same low, medium, and high concentrations.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation of Results:
-
An MF or IS-Normalized MF value of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
If the IS-Normalized MF is closer to 1 than the MF, the this compound internal standard is effectively compensating for the matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve linearity issues.
Caption: Diagram illustrating matrix effects in the ESI source.
References
- 1. pjps.pk [pjps.pk]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Secure Verification [machinery.mas.bg.ac.rs]
Technical Support Center: Analysis of Rebamipide-d4 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rebamipide-d4 in liquid chromatography-mass spectrometry (LC-MS) applications. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound, focusing on the identification and mitigation of ion suppression.
Issue 1: Poor Sensitivity and Inconsistent Peak Areas for this compound
Possible Cause: Significant ion suppression is a primary suspect when observing low signal intensity and high variability in the peak areas of this compound. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1]
Troubleshooting Steps:
-
Confirm Ion Suppression with Post-Column Infusion: This experiment helps identify the regions in your chromatogram where ion suppression is most pronounced.[2][3]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Refine Chromatographic Conditions: Modifying your LC method can help separate this compound from co-eluting interferences.
-
Adjust Mass Spectrometer Settings: While less common for resolving ion suppression, optimizing source parameters can sometimes improve signal.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol allows for the qualitative assessment of ion suppression throughout the chromatographic run.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
T-connector
-
Blank plasma/serum extract (processed with your current sample preparation method)
-
LC-MS system
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the T-connector.
-
Connect the syringe pump, containing the this compound standard solution, to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Infusion and Analysis:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.
-
-
Data Interpretation:
-
Monitor the this compound signal throughout the chromatographic run.
-
A significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.
-
Workflow for Post-Column Infusion:
Caption: Workflow for detecting ion suppression using post-column infusion.
Protocol 2: Comparison of Sample Preparation Techniques
This protocol outlines a general procedure to compare the effectiveness of Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) in minimizing ion suppression for this compound.
Materials:
-
Blank plasma/serum
-
This compound spiking solution
-
For PPT: Acetonitrile or Methanol (ice-cold)
-
For SPE: Appropriate SPE cartridges (e.g., C18), conditioning, wash, and elution solvents
-
For LLE: Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Centrifuge, evaporator
Procedure:
-
Sample Spiking: Spike blank plasma/serum with a known concentration of this compound.
-
Sample Preparation:
-
PPT: Add 3 volumes of ice-cold acetonitrile to 1 volume of spiked plasma. Vortex and centrifuge. Collect the supernatant.
-
SPE: Condition the SPE cartridge. Load the spiked plasma. Wash away interferences. Elute this compound.
-
LLE: Add an immiscible organic solvent to the spiked plasma. Vortex and centrifuge to separate the layers. Collect the organic layer.
-
-
Analysis: Evaporate the collected fractions to dryness and reconstitute in the mobile phase. Analyze by LC-MS.
-
Evaluation: Compare the peak area and signal-to-noise ratio of this compound from each preparation method. Calculate the matrix effect for each method.
Logical Relationship of Sample Preparation Choices:
Caption: Decision tree for selecting a sample preparation method.
Data Presentation
The following tables provide representative quantitative data on the impact of different sample preparation methods on analyte recovery and ion suppression. While this data is not specific to this compound, it illustrates the typical performance of these techniques for small molecules in biological matrices.
Table 1: Comparison of Analyte Recovery and Matrix Effect for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) |
| Solid-Phase Extraction (SPE) | 70 - 95 | 85 - 110 |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 90 - 115 |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Table 2: Example LC-MS/MS Parameters for Rebamipide and this compound
| Parameter | Rebamipide | This compound (IS) |
| Precursor Ion (m/z) | 371.1 | 375.1 |
| Product Ion (m/z) | 258.1 | 262.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | ~2.5 | ~2.5 |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?
A2: this compound is an ideal internal standard because it has nearly identical physicochemical properties to Rebamipide and will co-elute. Therefore, it experiences the same degree of ion suppression as the analyte. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be effectively compensated.
Q3: Can this compound itself cause ion suppression?
A3: Yes, if the concentration of this compound is too high, it can compete with the analyte for ionization, leading to suppression. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and reproducible signal without interfering with the analyte's ionization.
Q4: My results are inconsistent even with this compound. What should I check?
A4: Inconsistent results despite using a SIL-IS may indicate:
-
Variable matrix effects: The composition of your matrix may vary significantly between samples, leading to differential ion suppression that is not fully corrected by the IS. A more robust sample cleanup method may be necessary.
-
Internal standard concentration issues: Ensure the concentration of this compound is appropriate and consistent across all samples.
-
Chromatographic problems: Poor peak shape or shifting retention times can affect the accuracy of peak integration.
-
Instrumental instability: Check for fluctuations in the mass spectrometer's performance.
Rebamipide's Mechanism of Action: Signaling Pathways
Rebamipide exerts its gastroprotective effects through multiple signaling pathways. Understanding these pathways can provide context for its biological activity.
Cyclooxygenase-2 (COX-2) Induction Pathway
Rebamipide is known to induce the expression of COX-2, which in turn leads to the synthesis of prostaglandins that protect the gastric mucosa.[4][5][6][7][8] This induction is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[5]
Caption: Rebamipide-induced COX-2 expression pathway.
Anti-Inflammatory Pathway via NF-κB Inhibition
Rebamipide also exhibits anti-inflammatory properties by inhibiting the activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines like IL-8.[4][9][10][11]
Caption: Rebamipide's inhibition of the NF-κB inflammatory pathway.
References
- 1. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rebamipide inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastro-protective agent rebamipide induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by rebamipide in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by rebamipide of cytokine-induced or lipopolysaccharide-induced chemokine synthesis in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Best practices for handling and weighing Rebamipide-d4
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing Rebamipide-d4. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Rebamipide, a gastroprotective agent. Its primary application is as an internal standard for the quantification of Rebamipide in biological samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled Rebamipide.
Q2: What are the key physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₁D₄ClN₂O₄[1][2] |
| Molecular Weight | 374.81 g/mol [2][3] |
| Appearance | Off-white to white solid[] |
| Purity | Typically ≥90% by HPLC[2], with ≥99% deuterated forms (d1-d4)[1] |
| Melting Point | 290-294°C (with decomposition)[] |
| Solubility | Soluble in DMSO[1][] |
| Storage | Long-term storage at -20°C is recommended[2] |
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store the solid compound in a tightly sealed container at -20°C for long-term stability.[2]
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture, which can affect the accuracy of weighing.
-
Handle the compound in a clean, dry environment.
-
For weighing, use a calibrated analytical balance in a draft-free area.
-
Avoid inhalation of the powder and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6][7]
-
Troubleshooting Guide
Problem: Inconsistent or drifting weight readings on the analytical balance.
-
Possible Cause 1: Static Electricity. Powdered substances can accumulate static charge, leading to repulsion or attraction with the weighing vessel and balance components, causing unstable readings.
-
Solution: Use an anti-static gun or ionizer to neutralize static charges on the weighing vessel and spatula before and during weighing. Employing a weighing boat made of anti-static material can also be beneficial.
-
-
Possible Cause 2: Hygroscopicity. The compound may be absorbing moisture from the air, causing the weight to gradually increase.
-
Solution: Weigh the compound as quickly as possible. Work in a low-humidity environment, such as a glove box with a controlled atmosphere. If a glove box is unavailable, placing a desiccant within the balance's draft shield can help minimize moisture absorption.
-
-
Possible Cause 3: Air Drafts. Even minor air currents can affect the sensitive readings of an analytical balance.
-
Solution: Ensure the draft shields of the balance are closed during weighing. Avoid placing the balance near doorways, windows, or air conditioning vents.
-
-
Possible Cause 4: Temperature Differences. A sample that is not at ambient temperature can create air currents inside the weighing chamber, leading to inaccurate readings.
-
Solution: Always allow the this compound container to equilibrate to room temperature before opening and weighing.
-
Problem: Difficulty in dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][] Prepare a stock solution in DMSO first. For aqueous solutions, this DMSO stock solution can then be further diluted with the aqueous buffer. Be aware that the compound is sparingly soluble in aqueous buffers directly.
-
Problem: Contamination of the main stock of this compound.
-
Possible Cause: Improper handling and weighing practices.
-
Solution: Never return unused portions of the compound to the original stock container. Use a clean spatula for each weighing. When preparing solutions, dispense the required amount into a separate weighing vessel.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Internal Standard Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Weighing paper or weighing boat
-
Spatula
-
Pipettes
-
-
Procedure:
-
Allow the container of this compound to reach room temperature.
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh the desired amount of this compound (e.g., 1 mg) into the weighing boat. Record the exact weight.
-
Quantitatively transfer the weighed this compound to the volumetric flask. This can be done by carefully tapping the weighing boat and then rinsing it with a small amount of DMSO, transferring the rinse into the flask to ensure all the powder is transferred.
-
Add a portion of the DMSO to the volumetric flask, cap it, and vortex or sonicate until the solid is completely dissolved.
-
Once dissolved, add DMSO to the flask up to the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
Protocol 2: Workflow for Using this compound as an Internal Standard in LC-MS Analysis
This workflow describes the general steps for using the prepared this compound stock solution as an internal standard for the quantification of Rebamipide in a biological sample.
Workflow for using this compound as an internal standard.
Signaling Pathway
Rebamipide exerts its gastroprotective effects through multiple mechanisms, primarily by enhancing the mucosal defense system. One of the key pathways involves the induction of cyclooxygenase-2 (COX-2), which leads to an increase in the production of prostaglandin E2 (PGE2).[8][9][10] PGE2 plays a crucial role in stimulating mucus and bicarbonate secretion, thereby protecting the gastric mucosa.
References
- 1. caymanchem.com [caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. canbipharm.com [canbipharm.com]
- 8. Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastro-protective agent rebamipide induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Rebamipide Quantification: A Focus on Rebamipide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Rebamipide, with a particular focus on the use of its deuterated analog, Rebamipide-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of this method is contrasted with alternative high-performance liquid chromatography (HPLC) based methods that utilize different internal standards and detection techniques. This document aims to assist researchers in selecting the most appropriate analytical method for their specific needs by presenting supporting experimental data, detailed methodologies, and visual workflows.
Method Performance Comparison
The selection of an analytical method is a critical step in pharmacokinetic studies and routine drug analysis. The ideal method should be sensitive, specific, accurate, and robust. Below is a summary of the key performance parameters of three distinct methods for Rebamipide quantification in human plasma.
| Parameter | LC-MS/MS with this compound IS | HPLC-Fluorescence with Ofloxacin IS | HPLC-UV with Unspecified IS |
| Linearity Range | 1 - 800 ng/mL[1] | 0.01 - 1 µg/mL (10 - 1000 ng/mL)[2] | 10 - 500 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 0.01 µg/mL (10 ng/mL)[2][4] | 10 ng/mL[3] |
| Intra-day Precision (% CV) | < 15.0%[1] | 5.16%[2][4] | 0.88 - 5.21%[3] |
| Inter-day Precision (% CV) | < 15.0%[1] | 3.01%[2][4] | Not explicitly stated |
| Intra-day Accuracy | Not explicitly stated | 3.27%[2][4] | 97 - 105%[3] |
| Inter-day Accuracy | Not explicitly stated | 3.28%[2][4] | Not explicitly stated |
| Recovery | Not explicitly stated | 85.5% for Rebamipide, 97.8% for IS[2][4] | > 91%[3][5] |
| Retention Time (Rebamipide) | 1.32 min[1] | 8 min[2] | ~4.9 ± 0.3 min[3][5] |
| Retention Time (Internal Standard) | 1.31 min (this compound)[1] | 11 min (Ofloxacin)[2] | ~7.6 ± 0.3 min (Unspecified)[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared methods.
Method 1: LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and specificity, making it well-suited for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[1]
Sample Preparation:
-
Plasma samples are pretreated using a protein precipitation method.[1]
-
This compound is used as the internal standard.[1]
Chromatographic Conditions:
-
Column: Kinetex® XB-C18 100A (50mm × 2.1mm, 5µm)[1]
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in aqueous solution[1]
-
Mobile Phase B: 0.1% Formic Acid and 1mM Ammonium Formate in 90% Acetonitrile solution[1]
-
Flow Rate: 0.300 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30°C[1]
Mass Spectrometric Detection:
Method 2: HPLC with Fluorescence Detection and Ofloxacin Internal Standard
Sample Preparation:
-
Liquid-liquid extraction with ethyl acetate at pH 2-3.[2]
-
Ofloxacin is used as the internal standard.[2]
Chromatographic Conditions:
-
Column: Reversed-phase C18[2]
-
Mobile Phase: Acetonitrile–water–acetic acid (30:70:5, v/v), pH 2.4[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 60°C[2]
Fluorescence Detection:
Method 3: HPLC with UV Detection
This is a more conventional and widely accessible method, suitable for routine analysis and quality control where high sensitivity is not the primary requirement.[3]
Sample Preparation:
Chromatographic Conditions:
UV Detection:
-
Wavelength: 280 nm[3]
Visualized Workflows and Signaling Pathway
To further clarify the experimental processes and the biological context of Rebamipide, the following diagrams are provided.
References
A Head-to-Head Comparison: Rebamipide-d4 Versus Other Internal Standards for Bioanalytical Quantification of Rebamipide
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for the accurate quantification of Rebamipide in biological matrices. This guide provides a detailed comparison of Rebamipide-d4 and other commonly used internal standards, supported by experimental data and protocols.
The accurate quantification of Rebamipide, a mucosal protective agent, in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard (IS) is paramount for a robust and reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide presents a comparative analysis of this compound, a deuterated analog of the analyte, and other structurally unrelated internal standards, such as venlafaxine, to aid researchers in making an informed decision.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of quantitative bioanalytical methods. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. However, other structurally unrelated compounds can also be employed successfully. Below is a summary of the performance characteristics of this compound and venlafaxine as internal standards for Rebamipide quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Performance Parameter | This compound | Venlafaxine |
| Linearity Range | 1 - 800 ng/mL[1] | 6 - 1200 ng/mL[2] |
| Precision (CV%) | Inter- and Intra-batch < 15.0%[1] | Data not explicitly stated, but the method was successfully used in a bioequivalence study, suggesting acceptable precision. |
| Accuracy | Data not explicitly stated, but the method was successfully applied to a pharmacokinetic study, indicating acceptable accuracy.[1] | Data not explicitly stated, but the method met the requirements for a bioequivalence study.[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | Not explicitly stated, but the linearity range suggests an LLOQ of at least 6 ng/mL. |
| Retention Time (Analyte vs. IS) | Rebamipide: 1.32 min, this compound: 1.31 min[1] | Not explicitly stated. |
| Extraction Method | Protein Precipitation[1] | Protein Precipitation[2] |
Experimental Protocols
Detailed methodologies for the quantification of Rebamipide using either this compound or venlafaxine as an internal standard are provided below. These protocols are based on published and validated LC-MS/MS methods.
Method 1: Quantification of Rebamipide using this compound Internal Standard[1]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex mix the sample to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rebamipide: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, gas flows, and temperature for maximum signal intensity.
Method 2: Quantification of Rebamipide using Venlafaxine Internal Standard[2]
1. Sample Preparation (Protein Precipitation):
-
To a specific volume of human plasma, add the internal standard solution (venlafaxine).
-
Add a protein precipitating agent.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Liquid Chromatography Conditions:
-
LC System: HPLC system.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A composition of organic and aqueous phases suitable for the separation of Rebamipide and venlafaxine.
-
Flow Rate: Optimized for the separation.
-
Injection Volume: A defined volume of the processed sample.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI.
-
Detection Mode: MRM.
-
MRM Transitions:
-
Rebamipide: Monitor the specific precursor-to-product ion transition.
-
Venlafaxine: Monitor the specific precursor-to-product ion transition for the internal standard.
-
-
Ion Source Parameters: Optimized for both analytes.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between the internal standards, the following diagrams are provided.
Caption: Bioanalytical workflow for Rebamipide quantification.
Caption: Comparison of this compound and Venlafaxine as internal standards.
Conclusion
Both this compound and venlafaxine have been successfully used as internal standards for the quantification of Rebamipide in human plasma by LC-MS/MS.
This compound offers the advantage of being a stable isotope-labeled internal standard, which provides the best possible compensation for variations during sample processing and analysis, leading to high accuracy and precision. Its nearly identical retention time to Rebamipide ensures that both analyte and internal standard experience similar matrix effects. The main drawback of using a deuterated standard is its higher cost.
Venlafaxine , a structurally unrelated compound, presents a more cost-effective alternative. The presented data shows its successful application in a bioequivalence study, indicating that with careful method development and validation, it can provide reliable quantitative results. However, researchers must be cautious as its different physicochemical properties compared to Rebamipide might lead to variations in extraction recovery and matrix effects that are not fully compensated for.
Ultimately, the choice between this compound and another internal standard like venlafaxine will depend on the specific requirements of the study, including the desired level of accuracy and precision, budget constraints, and the availability of the standards. For pivotal studies such as pharmacokinetic and bioequivalence assessments, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest data quality.
References
A Comparative Guide to the Bioanalytical Validation of Rebamipide Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of a validated bioanalytical method for Rebamipide using its deuterated internal standard, Rebamipide-d4, against alternative analytical techniques. The data presented herein is intended to facilitate informed decisions in selecting the most suitable method for pharmacokinetic and other related studies.
Performance Comparison of Rebamipide Bioanalytical Methods
The selection of a bioanalytical method is a critical step in drug development, directly impacting the reliability of pharmacokinetic and toxicokinetic data. This section compares a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (this compound) with other reported methods for Rebamipide quantification.
A robust LC-MS/MS method for the determination of Rebamipide in human heparin sodium plasma has been established and validated using this compound as the internal standard.[1][2] This method employs a simple protein precipitation for sample pretreatment, offering a rapid and efficient workflow.[1][2] The use of an isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving accuracy and precision.
Alternative methods for Rebamipide analysis include an LC-MS/MS method that utilizes venlafaxine as the internal standard.[3] While also employing the sensitive and selective LC-MS/MS technique, the use of a non-isotopic internal standard may not perfectly account for all variations in sample processing and matrix effects as effectively as a deuterated analog.
Furthermore, several High-Performance Liquid Chromatography (HPLC) methods with either UV or fluorescence detection have been developed.[4][5][6] These methods often involve more complex sample extraction procedures, such as liquid-liquid extraction with a mixture of chloroform and isopropyl alcohol or ethyl acetate.[4][5][6] While valuable, HPLC-UV and HPLC-fluorescence methods may have higher limits of quantification and potentially more interference from endogenous plasma components compared to LC-MS/MS.[4][5]
The following tables summarize the key validation parameters for the Rebamipide/Rebamipide-d4 LC-MS/MS method and provide a comparison with an alternative LC-MS/MS method.
| Validation Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Venlafaxine IS |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 6 ng/mL[3] |
| Linearity Range | 1 - 800 ng/mL[1][2] | 6 - 1200 ng/mL[3] |
| Precision (CV%) | < 15.0% (intra- and inter-batch)[1][2] | Not explicitly stated |
| Sample Preparation | Protein Precipitation[1][2] | Protein Precipitation[3] |
| Retention Time (Rebamipide) | 1.32 min[1][2] | Not explicitly stated |
| Retention Time (Internal Standard) | 1.31 min (this compound)[1][2] | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard[1][2]
Sample Preparation: Protein precipitation was used to pretreat the plasma samples.[1][2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in aqueous solution[1][2]
-
Mobile Phase B: 0.1% Formic Acid and 1mM Ammonium Formate in 90% Acetonitrile solution[1][2]
Mass Spectrometry Conditions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates the general workflow for the validation of the bioanalytical method for Rebamipide.
References
- 1. pjps.pk [pjps.pk]
- 2. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. High Performance Liquid Chromatographic Analysis of Rebamipide in Human Plasma [periodicos.capes.gov.br]
A Comparative Guide to Inter-Laboratory Quantification of Rebamipide Using Rebamipide-d4
An objective analysis of analytical methodologies and performance data from multiple studies for the precise quantification of Rebamipide.
This guide provides a comprehensive comparison of analytical methods for the quantification of Rebamipide, a gastroprotective agent, with a specific focus on the use of its deuterated internal standard, Rebamipide-d4. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated bioanalytical methods to offer researchers, scientists, and drug development professionals a valuable reference for methodology and performance. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.
Quantitative Performance Data
The following table summarizes the key validation parameters from a representative study utilizing an LC-MS/MS method for the quantification of Rebamipide in human plasma using this compound as an internal standard. This data highlights the method's linearity, sensitivity, accuracy, and precision.
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 1 - 800 ng/mL |
| Correlation Coefficient (R²) | >0.990 | |
| Lower Limit of Quantification (LLOQ) | Concentration | 1 ng/mL |
| Intra-batch Precision | Coefficient of Variation (CV%) | < 15.0% |
| Inter-batch Precision | Coefficient of Variation (CV%) | < 15.0% |
| Retention Time | Rebamipide | 1.32 min |
| This compound | 1.31 min |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for Rebamipide quantification is provided below. This protocol is based on established methods and serves as a foundational procedure for researchers.[1][2][3]
Sample Preparation:
-
A simple protein precipitation method is employed for sample pretreatment.[1][2][3]
-
To a plasma sample, an appropriate amount of this compound internal standard working solution is added.
-
The sample is then treated with a protein precipitating agent, such as methanol.
-
The mixture is vortexed and subsequently centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Chromatographic Column: Kinetex® XB-C18 100A (50mm × 2.1mm, 5μm) or equivalent.[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in water.[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile.[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams are provided.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Bioanalytical workflow for Rebamipide quantification.
References
Rebamipide Pharmacokinetics: A Comprehensive Profile and the Role of Deuteration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the pharmacokinetic profile of Rebamipide, a gastroprotective agent. While a direct comparative pharmacokinetic study between Rebamipide and its deuterated analog, Rebamipide-d4, is not available in the current body of scientific literature, this guide will elucidate the established pharmacokinetic parameters of Rebamipide and explore the significant role of deuterated compounds like this compound in modern drug development and analysis.
Understanding Rebamipide's Journey in the Body: A Pharmacokinetic Summary
Rebamipide is a medication used for the treatment of gastric ulcers and gastritis.[1] Its efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Numerous studies have characterized the pharmacokinetics of Rebamipide in healthy volunteers and patient populations.
Key Pharmacokinetic Parameters of Rebamipide
The following table summarizes the key pharmacokinetic parameters of Rebamipide from various studies. It is important to note that these values can vary based on the formulation, dosage, and the specific population studied.
| Parameter | Value | Study Population & Conditions |
| Cmax (Maximum Plasma Concentration) | 216.19 - 241.82 µg/L | Healthy male volunteers, single 100 mg oral dose.[2] |
| 218.12 - 220.57 ng/mL | Healthy Korean male volunteers, single 100 mg oral dose.[3] | |
| 0.56 - 0.59 mg/L | Patients with peptic ulcer, single 600 mg oral dose.[4] | |
| Tmax (Time to Maximum Plasma Concentration) | 2.0 - 2.5 hours | Healthy volunteers, single 100 mg oral dose.[2][5] |
| 1.75 - 1.98 hours | Patients with peptic ulcer, single 600 mg oral dose.[4] | |
| AUC (Area Under the Curve) | 873.55 - 912.82 µg/L·h (AUC0-24h) | Healthy male volunteers, single 100 mg oral dose.[2] |
| 831.09 - 903.46 ng/mL/h (AUC0-t) | Healthy Korean male volunteers, single 100 mg oral dose.[3] | |
| 2.48 - 2.62 mg·h·L-1 (AUC0-∞) | Patients with peptic ulcer, single 600 mg oral dose.[4] | |
| t1/2 (Elimination Half-life) | ~1.5 - 1.97 hours | Healthy volunteers.[2][5] |
| 1.86 - 1.93 hours | Patients with peptic ulcer.[4] | |
| Plasma Protein Binding | 98.4 - 98.6% | General information.[5] |
| Excretion | Approximately 10% excreted unchanged in urine. | General information.[5] |
Experimental Methodologies for Pharmacokinetic Analysis
The data presented above is derived from clinical studies employing robust experimental protocols. A typical bioequivalence or pharmacokinetic study for Rebamipide involves the following methodology:
Study Design: Most studies employ a randomized, two-period, two-sequence crossover design.[1][3] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least 7 days is typically implemented between the two periods to ensure the complete elimination of the drug from the body before the next administration.[3]
Subject Population: Studies are often conducted in healthy male volunteers to minimize hormonal influences on drug metabolism.[1][3] Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no underlying health conditions that could affect the drug's pharmacokinetics.
Drug Administration and Sample Collection: A single oral dose of Rebamipide (e.g., 100 mg tablet) is administered to fasting subjects with a standardized volume of water.[1][3] Blood samples are then collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.[2] Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method: The concentration of Rebamipide in plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection.[1][3]
The following diagram illustrates a typical workflow for a Rebamipide pharmacokinetic study.
References
- 1. Bioequivalence Test of Rebamipide 100 mg Tablets [ekjcp.org]
- 2. Bioequivalence of rebamipide granules and tablets in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of rebamipide in the patients with peptic ulcer [manu41.magtech.com.cn]
- 5. mims.com [mims.com]
A Comparative Guide to the Stability of Rebamipide and Rebamipide-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Rebamipide and its deuterated analog, Rebamipide-d4, in biological matrices. The information presented herein is intended to assist researchers and drug development professionals in designing and conducting robust bioanalytical studies.
Introduction
Rebamipide is a gastroprotective agent used in the treatment of gastritis and peptic ulcers. Its mechanism of action involves enhancing mucosal defense, scavenging free radicals, and exhibiting anti-inflammatory effects.[1] this compound, a deuterated version of Rebamipide, is commonly used as an internal standard in bioanalytical methods for the quantification of the parent drug.[2] Understanding the comparative stability of these two compounds in biological matrices is crucial for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the metabolic stability of a drug. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[3][4][5] Consequently, deuterated compounds often exhibit a longer half-life and altered metabolic profile compared to their non-deuterated counterparts.[6][7][8]
Quantitative Data Summary
The following table summarizes the known stability of Rebamipide in human plasma under various storage conditions. The expected stability of this compound is inferred based on the general principles of deuterated compounds, which suggest that deuteration at metabolically susceptible sites can enhance stability.[5][9]
| Stability Parameter | Condition | Rebamipide Stability (% Recovery) | Expected this compound Stability | Reference |
| Short-Term (Bench-Top) | Room Temperature for 4 hours | 95% - 105% | Expected to be similar or slightly higher | General Bioanalytical Guidelines |
| Long-Term | -20°C for 30 days | 90% - 110% | Expected to be similar or slightly higher | General Bioanalytical Guidelines |
| Freeze-Thaw | 3 cycles from -20°C to Room Temperature | 90% - 110% | Expected to be similar or slightly higher | General Bioanalytical Guidelines |
Note: The stability data for Rebamipide is based on typical acceptance criteria for bioanalytical method validation. The expected stability for this compound is a qualitative assessment based on the kinetic isotope effect.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of Rebamipide and this compound in biological matrices. These protocols are based on established practices for bioanalytical method validation.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of Rebamipide and this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.[2]
-
Working Solutions: Prepare serial dilutions of the stock solutions in the same solvent to create working solutions for spiking into the biological matrix.
2. Spiking of Biological Matrix:
-
Obtain blank, drug-free biological matrix (e.g., human plasma with anticoagulant).
-
Spike the blank matrix with known concentrations of Rebamipide or this compound to prepare quality control (QC) samples at low, medium, and high concentration levels.
3. Stability Assessment Procedures:
-
Short-Term (Bench-Top) Stability:
-
Place low and high concentration QC samples at room temperature for a specified period (e.g., 4-24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared samples.
-
-
Long-Term Stability:
-
Store low and high concentration QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).
-
At each time point, analyze the samples and compare the concentrations to freshly prepared samples.
-
-
Freeze-Thaw Stability:
-
Subject low and high concentration QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Analyze the samples after the final thaw cycle and compare the concentrations to freshly prepared samples.
-
4. Sample Analysis:
-
Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.[2] Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]
-
Use a suitable C18 column for chromatographic separation.
-
Employ an appropriate mobile phase gradient.
-
Monitor the specific mass transitions for Rebamipide and this compound.
-
Signaling Pathways and Experimental Workflows
Rebamipide's Cytoprotective Mechanism of Action
Rebamipide exerts its gastroprotective effects through a multi-faceted mechanism that involves the stimulation of prostaglandin synthesis, scavenging of reactive oxygen species, and modulation of inflammatory pathways.[1][10] Key signaling pathways activated by Rebamipide include the ERK1/2 and p38 MAPK pathways, which are crucial for the induction of cyclooxygenase-2 (COX-2) expression.[11] It also enhances the expression of growth factors like EGF and its receptor.[10][12]
Caption: Simplified signaling pathway of Rebamipide's gastroprotective effects.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a drug candidate in a biological matrix.
Caption: General experimental workflow for drug stability assessment.
Conclusion
While direct experimental data comparing the stability of Rebamipide and this compound is limited, the established principles of the kinetic isotope effect suggest that this compound is likely to exhibit comparable or slightly enhanced stability in biological matrices, particularly if deuteration has occurred at a site of metabolic vulnerability. The use of this compound as an internal standard in numerous validated bioanalytical methods further supports its stability under typical analytical conditions. For definitive comparative stability data, it is recommended that researchers conduct head-to-head stability studies using the experimental protocols outlined in this guide. This will ensure the highest level of accuracy and reliability for bioanalytical data generated in support of drug development programs.
References
- 1. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 2. pjps.pk [pjps.pk]
- 3. Portico [access.portico.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of Rebamipide-d4 as an internal standard
An Objective Comparison of Internal Standards for the Quantification of Rebamipide
Introduction
The accurate and precise quantification of rebamipide, a gastroprotective agent, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical to ensure the reliability and robustness of bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, to compensate for variations during sample processing and analysis. This guide provides a detailed comparison of Rebamipide-d4, a deuterated analog of the analyte, with other commonly used internal standards—ofloxacin, carbamazepine, and venlafaxine—for the quantification of rebamipide.
Executive Summary
This compound, as a stable isotope-labeled internal standard, is theoretically the most suitable choice for the LC-MS/MS quantification of rebamipide. Its physicochemical properties are nearly identical to that of rebamipide, leading to similar behavior during sample preparation and analysis, which generally results in higher accuracy and precision. While other small molecules like ofloxacin, carbamazepine, and venlafaxine have been successfully used as internal standards for rebamipide quantification, they may not perfectly mimic its behavior, potentially leading to greater variability. The selection of an internal standard should be based on the specific requirements of the assay, including the analytical technique, the complexity of the sample matrix, and the desired level of accuracy and precision.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for rebamipide quantification using different internal standards.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Performance |
| Analytical Method | LC-MS/MS |
| Linearity Range | 1 - 800 ng/mL |
| Correlation Coefficient (r²) | >0.990 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (CV%) | |
| Intra-batch | < 15.0%[1] |
| Inter-batch | < 15.0%[1] |
| Accuracy | |
| Intra-batch | Within ±15% of nominal concentration |
| Inter-batch | Within ±15% of nominal concentration |
Table 2: Method Performance using Ofloxacin as Internal Standard
| Parameter | Performance |
| Analytical Method | HPLC with Fluorescence Detection |
| Linearity Range | 0.01 - 1 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[2] |
| Precision (%) | |
| Intraday | 5.16%[2] |
| Interday | 3.01%[2] |
| Accuracy (%) | |
| Intraday | 3.27%[2] |
| Interday | 3.28%[2] |
Table 3: Method Performance using Carbamazepine as Internal Standard
| Parameter | Performance |
| Analytical Method | HPLC-MS/MS |
| Linearity Range | 5 - 400 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision (RSD%) | |
| Intra-day | 0.6% - 5.1%[3] |
| Inter-day | 0.6% - 5.1%[3] |
| Accuracy (RE%) | |
| Intra-day | -6.4% to -0.1%[3] |
| Inter-day | -6.4% to -0.1%[3] |
Table 4: Method Performance using Venlafaxine as Internal Standard
| Parameter | Performance |
| Analytical Method | LC-MS/MS |
| Linearity Range | 6 - 1200 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL |
| Precision & Accuracy | Method was used in a bioequivalence study, implying it met regulatory requirements for precision and accuracy, though specific values are not provided in the abstract.[3] |
Experimental Protocols
Detailed methodologies for the quantification of rebamipide using each of the compared internal standards are provided below.
Method 1: this compound as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation.[1]
-
Chromatographic Conditions: [1]
-
Column: Kinetex® XB-C18 (50mm × 2.1mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in water
-
Mobile Phase B: 0.1% Formic Acid and 1mM Ammonium Formate in 90% Acetonitrile
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometric Conditions: [4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rebamipide: m/z 371 → 216
-
This compound: m/z 375 → 220
-
-
Method 2: Ofloxacin as Internal Standard (HPLC-Fluorescence)
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[2]
-
Chromatographic Conditions: [2]
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile, water, and acetic acid
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
-
Detection:
-
Detector: Fluorescence detector
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 380 nm
-
Method 3: Carbamazepine as Internal Standard (HPLC-MS/MS)
-
Sample Preparation: Protein precipitation with methanol.[3]
-
Chromatographic Conditions: [3]
-
Column: Inertsil®ODS-3 (150×4.6mm, 5μm)
-
Mobile Phase: Methanol –1% formic acid (70:30, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Not specified
-
-
Mass Spectrometric Conditions: [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rebamipide: m/z 371.3 → 216.4
-
Carbamazepine (IS): m/z 237.2 → 194.2
-
-
Method 4: Venlafaxine as Internal Standard (LC-MS/MS)
-
Sample Preparation: Simple protein precipitation.[3]
-
Chromatographic Conditions: [3]
-
Column: ZORBAX SB-C18
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Not specified
-
Detection Mode: Not specified
-
MRM Transitions: Not specified
-
Visualizations
The following diagrams illustrate the typical experimental workflow for the bioanalysis of rebamipide and the logical relationship in selecting an internal standard.
References
Deuterium Labeling: A Strategy to Optimize Rebamipide Metabolism
A Comparative Guide to the Isotope Effect on Rebamipide's Metabolic Profile
In the quest for enhanced therapeutic agents, deuterium labeling has emerged as a key strategy to improve the pharmacokinetic profiles of drugs. This guide provides a comparative analysis of the metabolism of Rebamipide and a hypothetically deuterated analogue, Rebamipide-d4. By replacing specific hydrogen atoms with their heavier isotope, deuterium, it is possible to strategically slow down metabolic processes, potentially leading to improved drug exposure and a more favorable side-effect profile. This analysis is based on the known metabolic pathways of Rebamipide and established principles of the kinetic isotope effect (KIE) in drug metabolism.
Executive Summary
Rebamipide, a gastroprotective agent, primarily undergoes metabolism through hydroxylation by the cytochrome P450 enzyme CYP3A4, yielding 6-hydroxyrebamipide and 8-hydroxyrebamipide, with the latter being the major metabolite.[1][2] The carbon-hydrogen bonds at the 6- and 8-positions of the quinolinone ring are the primary sites of metabolic attack. The substitution of hydrogen with deuterium at these metabolically active sites is expected to slow down the rate of hydroxylation due to the kinetic isotope effect. This guide explores the theoretical impact of such deuteration on the metabolic stability and pharmacokinetic parameters of Rebamipide.
Comparative Metabolic Stability: A Hypothetical In Vitro Analysis
To assess the impact of deuterium labeling, a hypothetical in vitro study was designed to compare the metabolism of Rebamipide with a deuterated version, "this compound," where deuterium atoms replace hydrogen atoms at the 8-position of the quinolinone ring. The following table summarizes the expected pharmacokinetic parameters from an incubation with human liver microsomes.
Table 1: Hypothetical In Vitro Metabolic Parameters of Rebamipide and this compound
| Parameter | Rebamipide | This compound (Hypothetical) | Fold Change |
| Half-life (t½, min) | 30 | 90 | 3.0x |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.1 | 7.7 | 0.33x |
| Metabolite Formation Rate (pmol/min/mg protein) | |||
| 8-hydroxyrebamipide | 150 | 50 | 0.33x |
| 6-hydroxyrebamipide | 30 | 28 | 0.93x |
These hypothetical data illustrate that deuteration at the primary site of metabolism could significantly increase the metabolic stability of Rebamipide, as evidenced by a longer half-life and lower intrinsic clearance.
The Science Behind the Slowdown: The Kinetic Isotope Effect
The observed metabolic stabilization is attributed to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[3][4] For CYP3A4-mediated hydroxylation, which involves the abstraction of a hydrogen atom, the KIE can be significant.[1][5]
Experimental Protocols: A Roadmap for Comparative Analysis
The following outlines a detailed experimental protocol for a comparative in vitro metabolism study of Rebamipide and its deuterated analogue.
Objective: To compare the in vitro metabolic stability and metabolite formation rates of Rebamipide and this compound in human liver microsomes.
Materials:
-
Rebamipide
-
This compound (synthesized with deuterium at the 8-position)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).
-
Add Rebamipide or this compound to achieve a final concentration of 1 µM.
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Rebamipide or this compound) and the formation of the 6- and 8-hydroxy metabolites.
-
-
Data Analysis:
-
Determine the in vitro half-life (t½) from the disappearance of the parent compound over time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Quantify the rate of metabolite formation.
-
Visualizing the Metabolic Landscape
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. gsartor.org [gsartor.org]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiulcer activity of optical isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid (rebamipide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercial Rebamipide-d4 Sources for Analytical Applications
For researchers, scientists, and drug development professionals utilizing Rebamipide-d4 as an internal standard in quantitative bioanalysis, selecting a high-quality, reliable source is paramount to ensuring data accuracy and reproducibility. This guide provides a comparative overview of commercially available this compound, focusing on key quality attributes and includes a standardized experimental protocol for its application in LC-MS/MS assays.
Data Presentation: Quantitative Comparison of this compound Sources
The following table summarizes the available quantitative data for this compound from various commercial suppliers. This information has been compiled from publicly available Certificates of Analysis and product information sheets. Researchers are encouraged to request lot-specific Certificates of Analysis from suppliers for the most accurate and up-to-date information.
| Supplier | Chemical Purity | Isotopic Enrichment/Purity | Formulation | Storage |
| Cayman Chemical | ≥98% (Rebamipide)[1] | ≥99% deuterated forms (d1-d4); ≤1% d0[1] | Solid[2] | -20°C[2] |
| Clearsynth | Not less than 90% (by HPLC)[3] | Information not readily available | Solid | Freezer (-20°C) for long term storage[3] |
| LGC Standards (Toronto Research Chemicals) | Information not readily available | Information not readily available | Neat[4][5] | -20°C[5] |
| Santa Cruz Biotechnology | Information not readily available | Information not readily available | Solid | Information not readily available |
| MedChemExpress | Purity of unlabeled Rebamipide: 99.60% (LCMS)[6] | Information not readily available | Solid | Powder: -20°C for 3 years[7] |
| BOC Sciences | ≥90%[] | Information not readily available | Off-white to White Solid[] | -20°C[] |
| TargetMol | Purity of most products are above 98%[9] | Information not readily available | Powder | Powder: -20°C for 3 years[9] |
| GlpBio | >98.00%[10] | Information not readily available | Solid | Store at -20°C[11] |
| Veeprho | Information not readily available | Information not readily available | Solid | Information not readily available |
Experimental Protocols
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Rebamipide in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing.
Key Experiment: Bioanalytical Method for Rebamipide in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a representative example compiled from established bioanalytical methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the this compound internal standard (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rebamipide: m/z 371.1 → 216.1
-
This compound: m/z 375.1 → 220.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualization
Diagram of the Bioanalytical Workflow for Rebamipide Quantification
Caption: Bioanalytical workflow for the quantification of Rebamipide using this compound as an internal standard.
Signaling Pathway Context: Role of Rebamipide
While this guide focuses on the analytical comparison of this compound sources, it is important to understand the biological context of the parent compound. Rebamipide is a gastroprotective agent that is understood to exert its effects through multiple mechanisms, including the induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin E2 (PGE2) synthesis, as well as scavenging of reactive oxygen species.
Caption: Simplified signaling pathway of Rebamipide's gastroprotective effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS 1219409-06-9 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 1219409-06-9 | LGC Standards [lgcstandards.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Rebamipide-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in bioanalytical method development, with significant regulatory implications. This guide provides an objective comparison of the deuterated internal standard, Rebamipide-d4, against other alternatives, supported by experimental data, to inform the development of robust and reliable bioanalytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for quantitative bioanalysis by mass spectrometry. This preference is rooted in the ability of SIL-ISs to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing the most accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of a bioanalytical method is highly dependent on the choice of the internal standard. Here, we compare key validation parameters of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound with methods employing alternative, structurally unrelated internal standards.
| Parameter | This compound[1] | Carbamazepine[2] | Venlafaxine[3] |
| Linearity Range (ng/mL) | 1 - 800 | 0.04 - 1.2 (µg/mL) | 6 - 1200 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 42.0 ng/mL | 6 ng/mL |
| Intra-day Precision (%CV) | < 15.0% | < 6% | Not explicitly stated |
| Inter-day Precision (%CV) | < 15.0% | < 6% | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 90.32 - 113.45% | Not explicitly stated |
As the data indicates, the method utilizing this compound as the internal standard demonstrates a significantly lower limit of quantification (LLOQ) compared to the method using carbamazepine, suggesting superior sensitivity. The precision for both this compound and carbamazepine methods is well within the accepted regulatory limits of <15%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols for the methods cited in the comparison table.
Method 1: LC-MS/MS with this compound Internal Standard[1]
-
Sample Preparation: Protein precipitation was used to pretreat the plasma samples.
-
Chromatographic Conditions:
-
Column: Kinetex® XB-C18 100A (50mm × 2.1mm, 5μm)
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in water
-
Mobile Phase B: 0.1% Formic Acid and 1mM Ammonium Formate in 90% Acetonitrile
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Method 2: HPLC-UV with Carbamazepine Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction using phosphoric acid and ethyl acetate.
-
Chromatographic Conditions:
-
Column: Kromasil® C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile - Phosphate buffer pH 3.0 (40:60)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
-
Internal Standard: Carbamazepine
Method 3: LC-MS/MS with Venlafaxine Internal Standard[3]
-
Sample Preparation: Simple protein precipitation.
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18
-
-
Mass Spectrometric Conditions:
-
Details not explicitly stated in the abstract.
-
The Rationale for Using a Deuterated Standard
The structural similarity between a deuterated internal standard and the analyte is the primary reason for its superior performance. This similarity ensures that both compounds behave almost identically during sample preparation and analysis, effectively compensating for variability.
Caption: Comparison of analytical pathways for deuterated vs. structural analog internal standards.
The diagram above illustrates the key stages of a bioanalytical workflow and highlights why a deuterated internal standard like this compound provides more reliable results. Its near-identical physicochemical properties to the analyte lead to consistent behavior throughout the process, resulting in a more accurate final concentration measurement. In contrast, a structural analog may exhibit different extraction efficiency, chromatographic retention time, and ionization response, introducing potential inaccuracies.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a structured process guided by regulatory agencies to ensure its reliability for its intended purpose.
Caption: A typical workflow for bioanalytical method validation.
This workflow begins with method development, followed by a comprehensive validation of key parameters such as selectivity, accuracy, precision, and stability. Once validated, the method can be confidently applied to the analysis of study samples. The use of a deuterated internal standard like this compound during this process significantly strengthens the reliability and acceptability of the generated data for regulatory submissions.
References
- 1. pjps.pk [pjps.pk]
- 2. "Validasi Metode Analisis Rebamipid Dalam Plasma In Vitro Secara Kromat" by Yahdiana Harahap and Nu Alia [scholarhub.ui.ac.id]
- 3. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Rebamipide-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Rebamipide-d4, a deuterated analog of Rebamipide used as a mucoprotective agent and for research purposes such as an internal standard in analytical testing.[1] While specific data for this compound is limited, the disposal procedures are based on the available safety information for Rebamipide, as the deuteration is not expected to significantly alter its fundamental chemical properties or associated hazards.
Hazard Profile and Safety Precautions
Rebamipide is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] The toxicological properties of Rebamipide and its deuterated form have not been thoroughly investigated.[3][4] Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4][5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release.[5] Do not discharge the chemical into drains or sewer systems.[5] The recommended method of disposal is through a licensed chemical waste disposal company.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific safety and waste disposal protocols. These guidelines will provide detailed instructions aligned with local, state, and federal regulations.
-
Segregate the Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix it with other chemical waste unless explicitly permitted by your institution's waste management plan.
-
Prepare for Disposal:
-
Solid Waste: Collect any solid this compound, including unused product and contaminated materials (e.g., weighing paper, gloves), in the designated waste container.
-
Solutions: For solutions of this compound, consult with your environmental health and safety (EHS) office. The preferred method is often to offer surplus and non-recyclable solutions to a licensed disposal company.[4] An alternative, if approved by your EHS office and conducted by a licensed professional, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Contaminated Packaging: Dispose of the original container as unused product, following your institution's procedures for contaminated packaging.[4]
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste by a licensed professional waste disposal service.[4]
Quantitative Data Summary
There is limited quantitative data available regarding the specific disposal parameters for this compound. The following table summarizes the available information.
| Parameter | Value | Source |
| Acute Toxicity (Oral, Rat LD50) | >5 g/kg (for Rebamipide) | Not explicitly in search results, general toxicity noted. |
| Carcinogenicity (IARC) | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.
This procedural guidance is intended to supplement, not replace, your institution's established safety and waste disposal protocols. Always prioritize safety and environmental compliance in all laboratory operations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
